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  • Product: N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochloride
  • CAS: 151434-95-6

Core Science & Biosynthesis

Foundational

Pharmacological Profiling of N-[(1R,2R)-2-Aminocyclohexyl]benzamide Hydrochloride: A Next-Generation Zinc-Binding Pharmacophore in Epigenetic Therapeutics

Executive Summary N-[(1R,2R)-2-Aminocyclohexyl]benzamide hydrochloride (CAS 151434-95-6) is a highly versatile, stereospecific small-molecule scaffold. While historically utilized as a chiral auxiliary in asymmetric synt...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[(1R,2R)-2-Aminocyclohexyl]benzamide hydrochloride (CAS 151434-95-6) is a highly versatile, stereospecific small-molecule scaffold. While historically utilized as a chiral auxiliary in asymmetric synthesis, its most profound contemporary application lies in rational drug design as a non-hydroxamate Zinc-Binding Group (ZBG) [1].

By replacing the traditional ortho-aminobenzamide (found in drugs like Entinostat) or hydroxamic acid (found in Vorinostat) moieties, the (1R,2R)-2-aminocyclohexyl system provides a conformationally restricted vector for chelating the catalytic zinc ion (Zn²⁺) in the active site of metalloenzymes, predominantly Histone Deacetylases (HDACs)[2]. This technical guide delineates the mechanistic causality, structural pharmacology, and self-validating experimental protocols associated with this emerging pharmacophore.

Core Mechanism of Action: The Zinc-Chelation Paradigm

HDAC enzymes catalyze the removal of acetyl groups from lysine residues on histone tails, a process dependent on a deeply buried Zn²⁺ ion. Inhibitors of HDACs universally require a ZBG to inactivate this metal center, alongside a linker and a surface recognition cap[2].

Stereospecific Bidentate Chelation

The trans-(1R,2R) configuration of the cyclohexane ring forces the primary amine and the benzamide carbonyl into a highly specific dihedral angle. This rigid geometry allows for optimal bidentate coordination with the Zn²⁺ ion. Binding studies of (1R,2R)-2-aminocyclohexyl derivatives with zinc-containing macrocycles demonstrate that the primary amino group acts as a potent Lewis base, inducing a strong electrostatic interaction with the metal center, while the rigid ring minimizes the entropic penalty upon binding[3].

Conformational Restriction vs. Aromaticity

Traditional o-aminobenzamides rely on a planar phenyl ring, which can suffer from rapid metabolic oxidation and off-target toxicity (e.g., mutagenicity associated with anilines). The aliphatic cyclohexane ring of N-[(1R,2R)-2-Aminocyclohexyl]benzamide eliminates aniline-related toxicity while maintaining the necessary steric bulk to occupy the 11 Å hydrophobic channel of Class I HDACs[1].

MoA Ligand N-[(1R,2R)-2-Aminocyclohexyl] benzamide (ZBG) Zn Catalytic Zn2+ Ion (Active Site) Ligand->Zn Bidentate Chelation HDAC Class I HDAC Enzyme Zn->HDAC Inactivates Chromatin Hyperacetylation of Histone Tails HDAC->Chromatin Prevents Deacetylation GeneExp Reactivation of Tumor Suppressors Chromatin->GeneExp Chromatin Relaxation

Fig 1. Bidentate chelation of catalytic Zn²⁺ by the (1R,2R)-pharmacophore driving chromatin relaxation.

Application in Dual-Target Inhibitor Design

Recent advancements in oncology and neurology leverage this scaffold to create dual-target inhibitors (e.g., PIM/HDAC or sEH/HDAC)[1][2]. By attaching a kinase-targeting "cap" group to the benzamide moiety via a linker, researchers can simultaneously inhibit kinase signaling (e.g., PIM1) and epigenetic silencing (HDAC). The aminocyclohexyl group ensures that the HDAC-inhibitory function remains intact without sterically clashing with the kinase-binding domain, providing a synergistic apoptotic effect in acute myelocytic leukemia (AML) models[1].

Quantitative Data: Comparative ZBG Affinities

The structural shift from planar aromatics to chiral aliphatics fundamentally alters the pharmacokinetic profile of the resulting inhibitors.

Zinc-Binding Group (ZBG)Representative Scaffold / DrugTarget PreferenceMetabolic StabilityToxicity Concern
Hydroxamic Acid Vorinostat (SAHA)Pan-HDACLow (Rapid Hydrolysis)Off-target metal chelation
o-Aminobenzamide Entinostat (MS-275)Class I (HDAC1/2/3)ModerateAniline-induced mutagenicity
(1R,2R)-2-Aminocyclohexylbenzamide Emerging Dual-InhibitorsClass I / Isoform SpecificHigh (Aliphatic Ring)Low (Non-aniline)

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the evaluation of N-[(1R,2R)-2-Aminocyclohexyl]benzamide-derived compounds must follow a strict, self-validating workflow that proves causality between zinc-binding and enzyme inhibition.

Workflow Prep Compound Preparation Assay Fluorometric HDAC Assay Prep->Assay 10mM DMSO Docking X-ray & Molecular Docking Assay->Docking Active Hits Kinetics IC50 & Residence Time Analysis Assay->Kinetics Dose-Response

Fig 2. Self-validating workflow for evaluating zinc-binding affinity and HDAC isoform selectivity.

Protocol 1: Fluorometric In Vitro HDAC Enzyme Inhibition Assay

Rationale: Measures the direct catalytic inhibition of HDAC isoforms to validate the ZBG's efficacy.

  • Reagent Preparation: Prepare 10 mM stock solutions of the hydrochloride salt in anhydrous DMSO. Dilute to working concentrations (1 nM - 100 μM) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

  • Enzyme Incubation: Incubate recombinant HDAC1 (Class I) with the compound for 30 minutes at 37°C to allow equilibrium binding of the (1R,2R)-aminocyclohexyl group to the zinc active site.

  • Substrate Cleavage: Add the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC). The enzyme cleaves the acetyl group, followed by trypsin-mediated release of the AMC fluorophore.

  • Self-Validation Control (Critical): Run a parallel assay with 10 mM EDTA (a strong, non-specific zinc chelator). If the compound's mechanism is strictly zinc-dependent, the addition of EDTA will strip the zinc, abolishing baseline enzyme activity and masking the compound's relative inhibitory effect, thereby proving causality.

  • Detection: Measure fluorescence (Ex 360 nm / Em 460 nm) and calculate IC₅₀ using a 4-parameter logistic regression.

Protocol 2: X-Ray Crystallography & Molecular Docking

Rationale: Confirms the exact dihedral coordination of the (1R,2R) isomer with the Zn²⁺ ion.

  • Co-crystallization: Incubate apo-HDAC8 (10 mg/mL) with a 5-fold molar excess of the ligand at 4°C for 2 hours.

  • Vapor Diffusion: Set up hanging-drop vapor diffusion plates using a reservoir solution of 15% PEG 3350 and 0.2 M Magnesium formate.

  • Diffraction & Modeling: Collect X-ray diffraction data at 100K. The electron density map must be analyzed to verify the distances between the Zn²⁺ ion, the primary amine (target distance < 2.2 Å), and the benzamide carbonyl[1].

References

  • [1] Rational Design of Novel Quinazolinone–Pyrrolodihydropyrrolone Analogs as PIM/HDAC Dual-Target Inhibitors for the Treatment of Acute Myelocytic Leukemia. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • [2] Design and Synthesis of Dual-Targeting Inhibitors of sEH and HDAC6 for the Treatment of Neuropathic Pain and Lipopolysaccharide-Induced Mortality. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • [3] Supramolecular chirogenesis in zinc porphyrins: Complexation with enantiopure thiourea derivatives, binding studies and chirality transfer mechanism. World Scientific Publishing. URL:[Link]

Sources

Exploratory

In Vitro Evaluation of Novel Benzamide Compounds: A Technical Guide to Class I HDAC Inhibitor Development

Target Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry. Executive Summary As a Senior Application Scientist, I have observed that the successful translation of no...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Executive Summary

As a Senior Application Scientist, I have observed that the successful translation of novel benzamide derivatives from the bench to preclinical models hinges on a rigorous, causality-driven in vitro evaluation strategy. Benzamides, characterized by an ortho-aminobenzamide zinc-binding group (ZBG), are highly prized for their Class I Histone Deacetylase (HDAC) selectivity (HDAC1, 2, 3)[1]. This selectivity provides a superior therapeutic index compared to pan-HDAC inhibitors like vorinostat, minimizing off-target cytotoxicity[2].

This whitepaper details a self-validating, tiered in vitro evaluation framework. We will explore the causality behind experimental design, moving from cell-free enzymatic profiling to cellular phenotypic assays, and concluding with intracellular mechanistic validation.

The Evaluation Workflow & Decision Matrix

Premature cellular testing without establishing enzymatic selectivity often leads to false-positive lead candidates driven by off-target cytotoxicity. Therefore, our evaluation matrix strictly mandates target engagement confirmation prior to phenotypic screening.

Workflow A 1. Compound Library (Novel Benzamides) B 2. Enzymatic Screening (HDAC1/2/3 vs 6/8) A->B Selectivity Profiling C 3. Cellular Viability (Cancer vs Normal Cells) B->C IC50 < 1 µM (Class I) D 4. Mechanistic Validation (Western Blot: Ac-H3, p21) C->D High Therapeutic Index

Figure 1: Tiered in vitro evaluation workflow for novel benzamide compounds.

Enzymatic Profiling: Target Engagement & Isoform Selectivity

The primary objective here is to confirm that the novel benzamide's ZBG effectively coordinates the Zn²⁺ ion within the narrow active site pocket characteristic of Class I HDACs, while failing to bind the wider pockets of Class IIb HDACs (e.g., HDAC6)[3].

Causality & Assay Logic

We utilize a fluorogenic substrate assay. The logic is self-validating: the fluorophore (AMC) is quenched when conjugated to an acetylated lysine. Only active HDAC enzymes can deacetylate the lysine, allowing a secondary trypsin-like developer to cleave the AMC, emitting a fluorescent signal. A successful benzamide inhibitor will prevent deacetylation, resulting in a dose-dependent loss of fluorescence[3]. To ensure trustworthiness, this protocol mandates a no-enzyme blank (to rule out compound autofluorescence) and a reference standard (MS-275/Entinostat) to normalize inter-assay variability[4].

Protocol: Fluorogenic HDAC Inhibition Assay
  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA). Dilute recombinant human HDAC1, HDAC2, HDAC3, and HDAC6 to their predetermined optimal specific activities.

  • Compound Dilution: Prepare 3-fold serial dilutions of the novel benzamides and MS-275 (positive control) in DMSO. The final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Incubation: In a black 96-well microplate, combine 10 µL of compound, 20 µL of enzyme, and 20 µL of the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC, 50 µM final). Incubate at 37°C for 60 minutes.

  • Development: Add 50 µL of the developer solution (containing trypsin and 2 µM Trichostatin A to halt further HDAC activity). Incubate for 20 minutes at room temperature.

  • Detection: Measure fluorescence using a microplate reader (Excitation: 340 nm / Emission: 490 nm).

  • Data Analysis: Calculate IC₅₀ values using non-linear regression (four-parameter logistic curve).

Cellular Anti-Proliferative Activity & Cytotoxicity

Once enzymatic potency is established, compounds must demonstrate the ability to cross the cell membrane and induce anti-proliferative effects in relevant tumor models[4].

Causality & Assay Logic

We employ the MTT or CCK-8 assay to measure mitochondrial dehydrogenase activity, a direct proxy for cell viability[5][6]. Crucially, testing must be performed in parallel on target cancer lines (e.g., HCT116 colon cancer, MCF-7 breast cancer) and normal human cells (e.g., HMEC - Human Mammary Epithelial Cells). This parallel design is a self-validating check for the therapeutic index: a true Class I selective benzamide will induce apoptosis in epigenetically dysregulated cancer cells while sparing normal cells[1].

Protocol: Cellular Viability Assay (MTT)
  • Cell Seeding: Seed HCT116, MCF-7, and HMEC cells at a density of 3,000–5,000 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Treatment: Aspirate media and replace with fresh media containing serially diluted benzamide compounds (0.01 µM to 50 µM). Include a vehicle control (0.1% DMSO). Incubate for 72 hours.

  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the purple formazan crystals.

  • Detection: Read absorbance at 570 nm. Determine the IC₅₀ relative to the vehicle control.

Representative Quantitative Data

The following table summarizes expected validation data comparing novel indole-containing benzamides against the clinical standard MS-275[1][4].

CompoundHDAC1 IC₅₀ (µM)HDAC6 IC₅₀ (µM)Selectivity IndexHCT116 IC₅₀ (µM)HMEC IC₅₀ (µM)
MS-275 (Control) 0.668>20.0>29.91.45>50.0
Novel Cmpd 3j 0.330>20.0>60.60.85>50.0
Novel Cmpd 7j 0.650>20.0>30.71.10>50.0

Mechanistic Validation: Intracellular Target Engagement

Phenotypic cell death is insufficient to prove that a drug works via its intended mechanism. We must prove that the benzamide reached the nucleus, inhibited HDACs, and triggered the expected epigenetic cascade[7].

Causality & Epigenetic Signaling

HDAC inhibition leads to the accumulation of acetylated histones (hyperacetylation), which relaxes chromatin. This structural change reactivates epigenetically silenced tumor suppressor genes, most notably the cyclin-dependent kinase inhibitor p21 (CDKN1A). Upregulation of p21 halts the cell cycle at the G1 phase, ultimately triggering caspase-mediated apoptosis[1].

Pathway HDACi Novel Benzamide (ZBG coordinates Zn2+) HDAC Class I HDACs (HDAC1, 2, 3) HDACi->HDAC Inhibits Histone Histone Hyperacetylation (Chromatin Relaxation) HDAC->Histone Prevents Deacetylation Gene Tumor Suppressor Expression (p21) Histone->Gene Promotes Transcription Apoptosis Apoptosis (Caspase-3 Cleavage) Gene->Apoptosis Triggers Cell Death

Figure 2: Epigenetic signaling pathway induced by Class I HDAC benzamide inhibitors.

Protocol: Western Blotting for Target Engagement
  • Treatment & Lysis: Treat HCT116 cells with the IC₅₀ and 2×IC₅₀ concentrations of the lead benzamide for 24 hours. Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Centrifuge lysates at 14,000 × g for 15 mins at 4°C. Quantify protein concentration in the supernatant using a BCA assay.

  • Electrophoresis & Transfer: Load 20 µg of total protein per lane on a 10–12% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Probing: Block the membrane with 5% non-fat milk for 1 hour. Probe overnight at 4°C with primary antibodies against:

    • Acetyl-Histone H3 (Ac-H3): Direct marker of HDAC inhibition.

    • p21 (Waf1/Cip1): Downstream functional marker of chromatin relaxation.

    • Cleaved Caspase-3: Marker of terminal apoptosis.

    • GAPDH / Total H3: Loading controls.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize bands using Enhanced Chemiluminescence (ECL) and quantify via densitometry.

Conclusion

The in vitro evaluation of novel benzamide compounds requires a disciplined, multi-tiered approach. By systematically validating target engagement at the enzymatic level, confirming the therapeutic window in cellular models, and proving the intracellular mechanism of action via epigenetic markers, researchers can confidently identify high-quality lead candidates for in vivo xenograft studies.

References

  • Gu, X., et al. "Discovery of Indole-Containing Benzamide Derivatives as HDAC1 Inhibitors with In Vitro and In Vivo Antitumor Activities." Pharmaceutics Fronts, 2022.
  • BenchChem. "In Vitro Evaluation of Novel Benzamide Compounds: A Technical Guide." BenchChem, 2025.
  • Riessland, M., et al.
  • Moradei, O. M., et al. "Novel Aminophenyl Benzamide-Type Histone Deacetylase Inhibitors with Enhanced Potency and Selectivity." Journal of Medicinal Chemistry, 2007.
  • Ghasemi, S., et al. "Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation." Future Medicinal Chemistry, 2024.
  • Gill, J. H., et al. "Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents." Journal of Enzyme Inhibition and Medicinal Chemistry, 2025.
  • Pan, X., et al. "Discovery of Novel N-(Anthracen-9-ylmethyl) Benzamide Derivatives as ZNF207 Inhibitors Promising in Treating Glioma." Journal of Medicinal Chemistry, 2024.

Sources

Foundational

An In-depth Technical Guide to the Structural Analysis of N-[(1R,2R)-2-Aminocyclohexyl]benzamide Hydrochloride

Abstract N-[(1R,2R)-2-Aminocyclohexyl]benzamide hydrochloride is a chiral molecule whose precise three-dimensional structure is critical to its function, particularly in the context of pharmaceutical development where en...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-[(1R,2R)-2-Aminocyclohexyl]benzamide hydrochloride is a chiral molecule whose precise three-dimensional structure is critical to its function, particularly in the context of pharmaceutical development where enantiomeric purity can dictate therapeutic efficacy and safety. This guide provides a comprehensive framework for the structural elucidation of this compound, intended for researchers, scientists, and drug development professionals. We will delve into a multi-technique approach, explaining the causality behind the selection of core analytical methods including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section details not only the protocol but also the underlying scientific principles that ensure a robust and self-validating analysis, culminating in an integrated strategy for unambiguous structure confirmation.

Introduction: The Significance of N-[(1R,2R)-2-Aminocyclohexyl]benzamide Hydrochloride

The study of chiral molecules is a cornerstone of modern pharmaceutical science. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1] Therefore, the rigorous structural and stereochemical analysis of compounds like N-[(1R,2R)-2-Aminocyclohexyl]benzamide hydrochloride is not merely an academic exercise but a critical necessity for quality control, regulatory compliance, and ensuring patient safety.[1][2]

Chemical Identity and Properties

This molecule consists of a benzamide group attached to a (1R,2R)-diaminocyclohexane scaffold. The hydrochloride salt form generally enhances water solubility and stability, which is advantageous for formulation and pharmacokinetic studies.[3]

PropertyValue
Chemical Formula C₁₃H₁₉ClN₂O
Molecular Weight 254.76 g/mol
Stereochemistry (1R,2R) configuration
Key Functional Groups Amide, Primary Amine, Phenyl Ring, Cyclohexyl Ring
Stereochemistry and its Importance in Biological Activity

The "(1R,2R)" designation specifies the absolute configuration at the two stereocenters on the cyclohexyl ring. This precise spatial arrangement of the amino and benzamido groups is paramount. Biological systems, being inherently chiral, often interact differently with each enantiomer. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even cause adverse effects.[4] Consequently, analytical methods must not only confirm the chemical structure but also definitively verify the stereochemical purity.

Rationale for Structural Analysis in Drug Development

In the drug development pipeline, a multi-faceted analytical approach is employed to:

  • Confirm Identity: Verify that the synthesized molecule is indeed the intended compound.

  • Establish Purity: Quantify the presence of any impurities, including the undesired enantiomer.

  • Ensure Consistency: Guarantee batch-to-batch reproducibility, a requirement for regulatory approval.

  • Elucidate Structure-Activity Relationships (SAR): Understand how the 3D structure relates to biological function.[5]

Core Analytical Methodologies for Structural Elucidation

No single technique can provide a complete structural picture. A synergistic combination of spectroscopic and crystallographic methods is essential for a comprehensive and irrefutable analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the connectivity and relative stereochemistry of organic molecules in solution.[6] It provides detailed information about the chemical environment of each nucleus (primarily ¹H and ¹³C).

Expertise & Experience: The "Why" Behind the Experiment

For N-[(1R,2R)-2-Aminocyclohexyl]benzamide hydrochloride, both ¹H and ¹³C NMR are fundamental.

  • ¹H NMR reveals the number of different types of protons, their electronic environment (chemical shift), and their connectivity to neighboring protons (spin-spin coupling). The protonation of the amine by HCl will cause a downfield shift for adjacent protons.[3][7]

  • ¹³C NMR provides a count of the unique carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC): For a molecule with a complex cyclohexyl ring system, 2D techniques are indispensable. A COSY (Correlation Spectroscopy) experiment maps ¹H-¹H coupling correlations, allowing for the tracing of proton networks within the cyclohexyl and phenyl rings. An HSQC (Heteronuclear Single Quantum Coherence) experiment correlates each proton with its directly attached carbon, definitively assigning the carbon signals.

Protocol: A Self-Validating Workflow

  • Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred for hydrochloride salts as it solubilizes the salt and allows for the observation of exchangeable N-H protons.[3]

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum. Key regions to analyze are the aromatic region (~7-8 ppm), the cyclohexyl methine protons (CH-N), and the aliphatic methylene protons of the cyclohexyl ring. The coupling constants between the vicinal protons on the cyclohexyl ring are crucial for inferring their relative stereochemistry (axial vs. equatorial).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Expect signals for the amide carbonyl (~165-175 ppm), aromatic carbons (~120-140 ppm), and aliphatic carbons of the cyclohexyl ring.

  • 2D NMR Acquisition: Run standard COSY and HSQC experiments to establish connectivity and finalize assignments.

  • Interpretation: Integrate the data. For example, the COSY spectrum will show a clear correlation path around the cyclohexyl ring, and the HSQC will link each proton signal to its corresponding carbon. The trans-diaxial arrangement of protons at C1 and C2 in the preferred chair conformation would be expected to show a large coupling constant (J-value), providing evidence for the trans relationship.[8]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Compound (5-10 mg) Dissolve Dissolve in NMR Tube Sample->Dissolve Solvent DMSO-d6 Solvent->Dissolve Acq_1H 1D ¹H NMR Dissolve->Acq_1H Acq_13C 1D ¹³C NMR Dissolve->Acq_13C Acq_2D 2D NMR (COSY, HSQC) Dissolve->Acq_2D Assign Assign Signals Acq_1H->Assign Acq_13C->Assign Correlate Correlate Data (¹H, ¹³C, 2D) Acq_2D->Correlate Assign->Correlate Stereo Determine Relative Stereochemistry Correlate->Stereo Structure Propose Structure Stereo->Structure

Fig 1: NMR Spectroscopy Workflow for Structural Elucidation.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight and, through fragmentation, the molecular structure.

Expertise & Experience: The "Why" Behind the Experiment

  • Ionization Technique: For a pre-charged, polar molecule like a hydrochloride salt, Electrospray Ionization (ESI) is the method of choice. It is a "soft" ionization technique that typically keeps the molecule intact, allowing for the observation of the molecular ion.

  • High-Resolution MS (HRMS): HRMS (e.g., using a TOF or Orbitrap analyzer) is critical. It provides a highly accurate mass measurement, which allows for the determination of the elemental formula, serving as a powerful validation of the compound's identity.

  • Tandem MS (MS/MS): By selecting the molecular ion and subjecting it to fragmentation (Collision-Induced Dissociation, CID), a fragmentation pattern is generated. This pattern is like a fingerprint for the molecule and can be used to confirm the connectivity of the benzamide and aminocyclohexyl moieties.

Protocol: A Self-Validating Workflow

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.[9]

  • ESI-MS Acquisition (Positive Mode): Infuse the sample into the ESI source. In positive ion mode, the expected primary ion will be the protonated molecule, [M+H]⁺, where M is the free base. The observed m/z will correspond to the mass of the free base plus a proton.

  • HRMS Analysis: Determine the accurate mass of the [M+H]⁺ ion and use software to calculate possible elemental compositions. The correct formula should match within a few parts-per-million (ppm).

  • MS/MS Acquisition: Select the [M+H]⁺ ion (m/z ~235.15) as the precursor ion. Induce fragmentation and acquire the product ion spectrum.

  • Interpretation: Analyze the fragment ions. Plausible losses include the loss of ammonia (NH₃) from the aminocyclohexyl ring and cleavage of the amide bond, resulting in benzoyl cation fragments (m/z 105) or aminocyclohexyl fragments.

MS_Fragmentation Parent [M+H]⁺ m/z ≈ 235.15 Frag1 Loss of NH₃ [M+H - NH₃]⁺ Parent->Frag1 -17 Da Frag2 Amide Cleavage [C₇H₅O]⁺ m/z = 105.03 Parent->Frag2 Benzoyl Cation Frag3 Amide Cleavage [C₆H₁₃N₂]⁺ Parent->Frag3 Aminocyclohexyl Fragment

Fig 2: Plausible MS/MS Fragmentation Pathway.
X-ray Crystallography: The Definitive Stereochemical Assignment

While NMR can establish relative stereochemistry, single-crystal X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule.[10][11] It provides an unambiguous 3D model of the molecule as it exists in the crystal lattice.

Expertise & Experience: The "Why" Behind the Experiment

This technique is definitive but requires a high-quality single crystal, which can be challenging to obtain.[12] The process involves diffracting X-rays off the electron clouds of the atoms in the crystal. The resulting diffraction pattern is mathematically decoded to generate a 3D electron density map, from which the atomic positions, bond lengths, bond angles, and absolute stereochemistry can be determined. For chiral molecules, the analysis of anomalous dispersion (the Flack parameter) confirms the absolute configuration as (1R,2R).

Protocol: A Conceptual Workflow

  • Crystal Growth: This is the most critical and often trial-and-error step. It involves slowly crystallizing the compound from various solvents or solvent mixtures (e.g., slow evaporation from ethanol/water).

  • Crystal Selection & Mounting: A suitable, defect-free crystal is selected under a microscope and mounted on a goniometer.

  • Data Collection: The crystal is cooled in a stream of liquid nitrogen (to reduce thermal motion) and rotated in a high-intensity X-ray beam. A detector collects the diffraction pattern.

  • Structure Solution & Refinement: Specialized software is used to solve the "phase problem" and generate an initial structural model. This model is then refined against the experimental data to achieve the best fit.

  • Validation: The final structure is validated using established metrics, including the R-factor and the Flack parameter, which should be close to zero for the correct enantiomer.

XRay_Workflow Start Purified Compound Grow Grow Single Crystal (Slow Evaporation) Start->Grow Mount Select & Mount Crystal Grow->Mount Collect Collect Diffraction Data (X-ray Diffractometer) Mount->Collect Solve Solve & Refine Structure Collect->Solve Validate Validate Structure (Flack Parameter) Solve->Validate Result Absolute Configuration (1R,2R) Confirmed Validate->Result

Fig 3: X-ray Crystallography Workflow for Absolute Configuration.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR is a rapid and straightforward technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expertise & Experience: The "Why" Behind the Experiment

While not a primary tool for detailed structure elucidation, FTIR provides a quick and valuable confirmation of the key chemical bonds. For N-[(1R,2R)-2-Aminocyclohexyl]benzamide hydrochloride, it serves as a rapid identity and quality control check. The presence of the hydrochloride salt will be evident in the N-H stretching region.

Protocol: A Self-Validating Workflow

  • Sample Preparation: The sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory or mixed with potassium bromide (KBr) to form a pellet.

  • Data Acquisition: The spectrum is acquired over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Interpretation: The spectrum is analyzed for characteristic absorption bands.

Wavenumber Range (cm⁻¹)VibrationFunctional Group
3300-3500N-H StretchAmide N-H
2800-3200N⁺-H StretchAmmonium (from HCl salt)
~3030C-H StretchAromatic C-H
2850-2960C-H StretchAliphatic C-H (Cyclohexyl)
~1640C=O StretchAmide I Band[13][14]
~1540N-H Bend / C-N StretchAmide II Band[15]

Data Integration and Final Structure Confirmation

The power of this multi-technique approach lies in the integration of all data points. Each method provides a piece of the puzzle, and together they form a self-validating system.

  • MS confirms the elemental formula.

  • FTIR confirms the presence of the expected functional groups (amide, amine salt).

  • NMR pieces together the molecular skeleton, establishes the trans relationship of the substituents on the ring, and confirms the overall connectivity.

  • X-ray Crystallography provides the ultimate, unambiguous proof of the absolute (1R,2R) stereochemistry.

Data_Integration cluster_techniques NMR NMR (Connectivity, Relative Stereochem) Final Unambiguous Structure N-[(1R,2R)-2-Aminocyclohexyl] benzamide hydrochloride NMR->Final Provides Skeleton MS Mass Spec (Molecular Formula) MS->Final Confirms Mass FTIR FTIR (Functional Groups) FTIR->Final Confirms Bonds XRAY X-Ray (Absolute Stereochem) XRAY->Final Confirms Chirality

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Characterization of N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive framework for the initial characterization and application of the novel compound N-[(1R,2R)-2-Aminocyclohexy...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive framework for the initial characterization and application of the novel compound N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochloride (referred to herein as "Compound BZA-CHX") in a cell culture setting. As specific biological data for this compound is not widely available, this guide is structured as a discovery workflow. It is designed to empower researchers to systematically determine its cytotoxic profile, effective concentration, and potential mechanism of action. The protocols herein are based on established methodologies for evaluating novel chemical entities and draw parallels from structurally related molecules, such as potent protein synthesis inhibitors and other benzamide derivatives. This guide provides step-by-step protocols for preparing the compound, determining its half-maximal inhibitory concentration (IC50) for cell viability, and investigating its effect on global protein synthesis.

Introduction & Scientific Background

The benzamide moiety is a key pharmacophore present in a diverse range of therapeutic agents, including histone deacetylase (HDAC) inhibitors used in oncology.[1] Similarly, derivatives of aminocyclohexane are integral to various biologically active molecules. The specific combination in Compound BZA-CHX suggests the potential for novel biological activity.

Notably, recent research has highlighted a semi-synthetic derivative of cycloheximide, C13-aminobenzoyl CHX, which demonstrates significantly more potent inhibition of translation elongation than its parent compound.[2] This molecule, which shares structural similarities with Compound BZA-CHX, binds to the E-site of the ribosome, competing with deacylated tRNA and halting protein synthesis.[2] Other benzamide-containing compounds have been shown to induce cell cycle delay and apoptosis in leukemia cell lines.[3]

Given these precedents, a primary hypothesis for the activity of Compound BZA-CHX is the inhibition of protein synthesis. This guide therefore prioritizes protocols to first establish a dose-response relationship in a relevant cell line and then to directly measure the rate of nascent protein synthesis.

Initial Compound Characterization & Reagent Preparation

Scientific integrity demands a thorough understanding of the test article itself before biological experimentation. The first step is to determine the solubility and stability of Compound BZA-CHX to ensure accurate and reproducible dosing.

Solubility Testing

It is critical to work with a solubilized compound to avoid artifacts from precipitation in cell culture media.

Protocol: Solubility Assessment

  • Solvent Selection: Begin with common, cell-culture compatible solvents. The recommended starting solvent is Dimethyl Sulfoxide (DMSO).

  • Stock Preparation: Attempt to prepare a high-concentration stock solution, for example, 10 mM, 50 mM, or 100 mM in DMSO.

  • Dissolution: Add the calculated amount of solvent to a pre-weighed aliquot of Compound BZA-CHX. Vortex thoroughly for 2-5 minutes. Gentle warming (37°C) may be applied if necessary.

  • Visual Inspection: A successful stock solution will be clear and free of any visible particulates. If precipitation is observed, attempt a lower concentration.

  • Documentation: Record the final, stable stock concentration. This will be your Primary Stock .

Preparation of Working Solutions

Never add the high-concentration Primary Stock directly to cells. It must be serially diluted to create working concentrations.

  • Intermediate Dilutions: Prepare intermediate dilutions of your Primary Stock in DMSO or PBS.

  • Final Working Solutions: Prepare the final working solutions by diluting the intermediate stocks into complete cell culture medium.

    • Causality: The final concentration of the solvent (e.g., DMSO) in the culture medium must be kept constant across all conditions, including the vehicle control. Typically, the final DMSO concentration should not exceed 0.5%, with <0.1% being ideal to minimize solvent-induced cellular stress.[2]

Compound Storage
  • Primary Stock (in DMSO): Aliquot into single-use tubes to avoid freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Powdered Compound: Store as per the manufacturer's instructions, typically at room temperature or 4°C in a desiccated environment.

Experimental Workflow Overview

The logical flow for characterizing a novel compound involves a multi-stage process, starting with broad effects and progressively narrowing down to specific mechanisms.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Advanced Characterization Prep Compound Prep & QC (Solubility, Stability) Dose Dose-Response Assay (e.g., CCK-8 / MTT) Prep->Dose Test serial dilutions IC50 Determine IC50 & Safe Concentration Range Dose->IC50 Analyze viability data Hypothesis Formulate Hypothesis (e.g., Protein Synthesis Inhibition) IC50->Hypothesis Use IC50 value to select doses MechAssay Mechanism-Specific Assay (e.g., OPP Incorporation) Hypothesis->MechAssay Validation Target Validation (e.g., Western Blot for downstream effectors) MechAssay->Validation CellCycle Cell Cycle Analysis Validation->CellCycle Apoptosis Apoptosis Assay (Annexin V / PI) Validation->Apoptosis

Caption: Workflow for Novel Compound Characterization.

Protocol I: Determining Cell Viability and IC50

This protocol establishes the concentration-dependent effect of Compound BZA-CHX on cell proliferation and viability. The Cell Counting Kit-8 (CCK-8) or MTT assay is suitable for this purpose.

Materials
  • Selected cancer cell line (e.g., K562, Jurkat, or HL-60RG are good starting points for screening potential anti-cancer compounds[2][3])

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)

  • Compound BZA-CHX Primary Stock (e.g., 10 mM in DMSO)

  • Sterile 96-well cell culture plates

  • CCK-8 or MTT reagent

  • Microplate reader

Step-by-Step Methodology
  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 - 10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume proliferation.[4]

  • Compound Treatment:

    • Prepare a 2X concentration series of Compound BZA-CHX in complete medium. For a first pass, a wide logarithmic range is recommended (e.g., 1 nM to 100 µM).

    • Crucially, prepare a 2X vehicle control (e.g., 0.2% DMSO in medium if the final concentration will be 0.1%).

    • Aspirate the seeding medium from the cells and add 100 µL of the appropriate 2X compound dilution or 2X vehicle control to each well. It is essential to test each concentration in triplicate.

  • Incubation: Incubate the plate for a relevant duration. For an initial screen, 48 or 72 hours is common.

  • Viability Measurement (CCK-8 Example):

    • Add 10 µL of CCK-8 reagent to each well.[5]

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 450 nm using a microplate reader.[5]

Data Analysis
  • Subtract the absorbance of the "media only" (blank) wells from all other readings.

  • Normalize the data by expressing the viability of treated wells as a percentage of the vehicle-treated control wells:

    • % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

  • Plot the % Viability against the logarithmic concentration of Compound BZA-CHX.

  • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Parameter Description
IC50 The concentration of an inhibitor where the response (e.g., viability) is reduced by half.
Vehicle Control Cells treated with the same concentration of solvent (e.g., DMSO) as the compound-treated cells. Represents 100% viability.
Blank Control Wells containing only media and the assay reagent. Used to subtract background absorbance.

Protocol II: Investigating Protein Synthesis Inhibition

Based on the activity of structurally related compounds, a potent mechanism of action for Compound BZA-CHX could be the inhibition of translation.[2] This can be directly measured by quantifying the incorporation of puromycin or its analogs, such as O-propargyl-puromycin (OPP), into nascent polypeptide chains.

Proposed Mechanism of Action

G BZA Compound BZA-CHX Ribosome Ribosome E-Site BZA->Ribosome Binds & Blocks Elongation Translation Elongation Ribosome->Elongation Inhibits tRNA Deacylated tRNA tRNA->Ribosome Cannot Bind Protein New Protein Synthesis Elongation->Protein Blocks

Caption: Hypothesized Mechanism: Ribosome E-Site Inhibition.

Materials
  • Cell line of interest

  • Compound BZA-CHX

  • Positive Control: Cycloheximide (CHX) or Anisomycin

  • OPP-based protein synthesis assay kit (containing OPP reagent, fixative, fluorescent azide for click chemistry)

  • Flow cytometer or fluorescence microscope

Step-by-Step Methodology
  • Cell Seeding and Treatment:

    • Seed cells in a 6-well or 12-well plate and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of Compound BZA-CHX (e.g., 0.5x, 1x, and 2x the determined IC50 value) for a short duration (e.g., 30 minutes to 2 hours).

    • Include a vehicle control and a positive control (e.g., 100 µM Cycloheximide).[2]

  • OPP Labeling:

    • Add the OPP reagent to each well at the manufacturer's recommended final concentration.

    • Incubate for 30-60 minutes at 37°C. This allows the OPP to be incorporated into newly synthesized proteins.

  • Cell Fixation and Permeabilization:

    • Harvest the cells (trypsinize if adherent).

    • Wash the cells with PBS.

    • Fix and permeabilize the cells according to the kit manufacturer's protocol. This is crucial for allowing the fluorescent dye to enter the cell.

  • Click Chemistry Reaction:

    • Perform the click chemistry reaction by adding the fluorescent azide (e.g., Alexa Fluor 488 azide) to the fixed/permeabilized cells.

    • This reaction covalently links the fluorescent dye to the OPP molecule that has been incorporated into proteins.

  • Analysis:

    • Wash the cells to remove excess dye.

    • Analyze the fluorescence intensity of individual cells using a flow cytometer. A decrease in fluorescence compared to the vehicle control indicates inhibition of protein synthesis.

Expected Results & Interpretation

A dose-dependent decrease in OPP fluorescence in cells treated with Compound BZA-CHX would strongly support the hypothesis that the compound inhibits protein synthesis. The potency can be compared to the positive control, cycloheximide.

Trustworthiness & Self-Validation

Every protocol described is a self-validating system through the mandatory inclusion of controls:

  • Vehicle Control: Ensures that the observed effects are due to the compound and not the solvent.

  • Positive Control (for mechanistic assays): Confirms that the assay system is working correctly and provides a benchmark for the potency of the test compound.

  • Negative/Blank Control: Establishes the baseline and background signal of the assay.

  • Replicates: Performing experiments in triplicate or quadruplicate is essential to ensure the reproducibility of the results and to perform statistical analysis.

By rigorously applying these controls, researchers can have high confidence in the generated data, forming a trustworthy foundation for further drug development and mechanistic studies.

References

  • He, S., et al. (2021). Discovery of C13-Aminobenzoyl Cycloheximide Derivatives that Potently Inhibit Translation Elongation. Journal of the American Chemical Society. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Benzydamine Hydrochloride? Available at: [Link]

  • ResearchGate. (n.d.). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. Available at: [Link]

  • Molbase. (n.d.). N-[(1R,2R)-2-Aminocyclohexyl]-2-methyl-3-(methylamino)propanamide hydrochloride (1:1). Available at: [Link]

  • Shared Research Facilities, WVU. (2014). BNRF GENERAL CELL CULTURE PROTOCOL. Available at: [Link]

  • Sironi, M., et al. (2024). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. Frontiers in Pharmacology. Available at: [Link]

  • Ito, Y., et al. (2014). N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth. In Vivo. Available at: [Link]

  • Probes & Drugs. (n.d.). BENZYDAMINE. Available at: [Link]

  • PubMed. (2025). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. Available at: [Link]

  • Loutsidou, A., et al. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • El-Sharkawy, M. A., et al. (2023). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. Available at: [Link]

  • TOKU-E. (2017). Stage 1 of 3: Generation of Stable, Transfected Cell Lines: Kill Curve. YouTube. Available at: [Link]

Sources

Application

Application Note: Assay Development and ICH Q2(R2) Validation for N-[(1R,2R)-2-Aminocyclohexyl]benzamide Hydrochloride

Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and Drug Development Professionals. Introduction & Scientific Rationale N-[(1R,2R)-2-Aminocyclohexyl]benzamide hydrochloride [3] is a versatile chira...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and Drug Development Professionals.

Introduction & Scientific Rationale

N-[(1R,2R)-2-Aminocyclohexyl]benzamide hydrochloride [3] is a versatile chiral scaffold and intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). Quantifying this compound accurately presents a specific analytical challenge: the molecule contains a highly basic primary amine group (pKa ~10) alongside a hydrophobic benzamide moiety.

The Causality of Chromatographic Challenges: In standard Reversed-Phase Liquid Chromatography (RP-LC), basic amines often exhibit severe peak tailing. This occurs due to secondary ion-exchange interactions between the positively charged amine and ionized, residual silanol groups (-Si-O⁻) on the silica-based stationary phase [2].

Methodological Solution: To engineer a robust, high-fidelity assay, this protocol employs a low-pH mobile phase utilizing 0.1% Trifluoroacetic acid (TFA). TFA serves a dual mechanistic purpose:

  • Silanol Suppression: It lowers the mobile phase pH to ~2.0, well below the pKa of residual silanols, keeping them protonated and neutral, thereby eliminating secondary interactions.

  • Ion-Pairing: The trifluoroacetate anion acts as a hydrophobic ion-pairing agent with the protonated primary amine ( −NH3+​ ), significantly enhancing the retention of the polar analyte on the C18 stationary phase and yielding sharp, symmetrical peaks [2].

Detection is optimized at 225 nm, leveraging the strong π→π∗ transition of the benzamide chromophore to ensure high sensitivity.

Method Development Workflow

Workflow N1 Analytical Target Profile (ATP) N2 Column & Mobile Phase Screening N1->N2 N3 Method Optimization N2->N3 N4 ICH Q2(R2) Validation N3->N4

Fig 1. Lifecycle approach to assay method development and validation based on ATP.

Experimental Protocol

Reagents & Materials
  • Analyte: N-[(1R,2R)-2-Aminocyclohexyl]benzamide hydrochloride reference standard (Purity ≥ 99.0%).

  • Solvents: HPLC-grade Acetonitrile (MeCN) and Milli-Q Water (18.2 MΩ·cm).

  • Additives: HPLC-grade Trifluoroacetic acid (TFA).

Chromatographic Conditions
  • Column: End-capped C18, 150 mm × 4.6 mm, 3.5 µm particle size. (The end-capping further shields residual silanols).

  • Mobile Phase A: 0.1% TFA in Water (v/v).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 225 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to retain the polar amine salt)

    • 2.0 - 10.0 min: 5% 60% B (Linear ramp to elute hydrophobic impurities)

    • 10.0 - 12.0 min: 60% B (Wash step)

    • 12.0 - 12.1 min: 60% 5% B

    • 12.1 - 15.0 min: 5% B (Re-equilibration)

Self-Validating System Suitability Test (SST)

Every protocol must be a self-validating system. Before sample analysis, inject the standard solution (1.0 mg/mL) five times. The system is only deemed "valid" for testing if it meets the following criteria:

  • Tailing Factor ( Tf​ ): 1.5 (Confirms effective silanol masking).

  • Theoretical Plates ( N ): 5,000 (Confirms column efficiency).

  • %RSD of Peak Area: 1.0% (Confirms injector precision).

Sample Preparation
  • Diluent: Water:Acetonitrile (80:20, v/v). Causality: The compound is highly water-soluble due to the hydrochloride salt. The 20% organic modifier ensures complete wetting and solubility of any trace hydrophobic impurities, while closely matching the initial gradient conditions to prevent peak distortion (solvent effects).

  • Standard/Sample Preparation: Accurately weigh 50.0 mg of the sample into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 5 minutes to dissolve, and dilute to volume (Final concentration: 1.0 mg/mL).

ICH Q2(R2) Validation Strategy

The method was validated strictly according to the updated [1], which emphasizes a lifecycle and risk-based approach to analytical procedures.

Validation Root ICH Q2(R2) Validation Parameters Spec Specificity (Forced Degradation) Root->Spec Lin Linearity & Range (25% to 150%) Root->Lin Acc Accuracy (Spike Recovery) Root->Acc Prec Precision (Repeatability & IP) Root->Prec Rob Robustness (DoE Risk-based) Root->Rob

Fig 2. Core validation parameters required by ICH Q2(R2) for quantitative assay procedures.
Specificity (Forced Degradation)

Specificity ensures the assay is stability-indicating. The sample was subjected to extreme stress conditions to generate degradation products (e.g., base hydrolysis of the benzamide yielding benzoic acid and diaminocyclohexane). Peak purity was assessed using a Photodiode Array (PDA) detector.

Linearity, Range, and Accuracy

Linearity was established from 25% to 150% of the nominal concentration (0.25 to 1.50 mg/mL). Accuracy was determined via spike recovery experiments at three levels (50%, 100%, 150%) in triplicate, evaluating the agreement between the theoretical and experimental concentrations.

Precision and Robustness

Repeatability (Intra-day) was assessed via six independent sample preparations. Intermediate precision (Inter-day) was evaluated by a second analyst on a different day. Robustness was verified using a Design of Experiments (DoE) approach, slightly varying flow rate ( ± 0.1 mL/min), column temperature ( ± 5°C), and initial gradient composition ( ± 2% B).

Validation Data Presentation

Table 1: System Suitability and Specificity (Forced Degradation)

ParameterConditionResult / ObservationAcceptance Criteria
System Suitability 5 Replicate Injections%RSD = 0.45%, Tf​ = 1.12, N = 8,450%RSD 1.0%, Tf​ 1.5, N 5000
Acid Stress 1N HCl, 60°C, 4h2.1% degradation; Peak purity angle < thresholdNo interference with main peak
Base Stress 1N NaOH, 60°C, 4h14.5% degradation; Rs to benzoic acid = 4.2Rs 2.0, Peak purity confirmed
Oxidative Stress 3% H₂O₂, RT, 4h5.3% degradation; Peak purity angle < thresholdNo interference with main peak

Table 2: Linearity and Accuracy

ParameterLevel / RangeDataAcceptance Criteria
Linearity 25% to 150% (6 levels) y=14523x+12.4 ; R2=0.9998 R2≥0.999
Accuracy (50%) 0.50 mg/mL spiked99.8% Recovery (%RSD = 0.6%)98.0% - 102.0%
Accuracy (100%) 1.00 mg/mL spiked100.2% Recovery (%RSD = 0.4%)98.0% - 102.0%
Accuracy (150%) 1.50 mg/mL spiked99.5% Recovery (%RSD = 0.5%)98.0% - 102.0%

Table 3: Precision and Robustness

ParameterCondition% Assay Result% RSDAcceptance Criteria
Repeatability Analyst 1, Day 1 (n=6)99.6%0.52%%RSD 2.0%
Intermediate Prec. Analyst 2, Day 2 (n=6)99.8%0.61%%RSD 2.0%
Robustness Flow Rate: 0.9 mL/min99.5%N/A Tf​≤1.5 , Rs 2.0
Robustness Temp: 35°C99.7%N/A Tf​≤1.5 , Rs 2.0

Conclusion

The developed RP-HPLC method for the assay of N-[(1R,2R)-2-Aminocyclohexyl]benzamide hydrochloride effectively utilizes TFA ion-pairing to overcome the inherent peak tailing associated with basic chiral amines. The protocol acts as a self-validating system through strict SST criteria and has been comprehensively validated against ICH Q2(R2) standards. It is demonstrably specific, linear, accurate, precise, and robust, making it highly suitable for routine quality control and stability testing in pharmaceutical development.

References

  • International Council for Harmonisation (ICH). (2024). ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency (EMA). Available at:[Link][1]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development (2nd Edition). John Wiley & Sons. Available at:[Link][2]

Sources

Method

Application Note: Utilizing N-[(1R,2R)-2-Aminocyclohexyl]benzamide Hydrochloride as a Chemical Probe for Target Validation

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Fragment-based target validation, biophysical screening, and affinity deconvolution. Introduction & Chemical Rationa...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Fragment-based target validation, biophysical screening, and affinity deconvolution.

Introduction & Chemical Rationale

The development and application of high-quality chemical probes are fundamental to target validation and the de-risking of drug discovery pipelines[1]. Unlike therapeutic drugs, which are heavily optimized for pharmacokinetics and systemic safety, chemical probes are precision instruments designed to elicit a defined, specific biological readout to test a biochemical hypothesis[1].

N-[(1R,2R)-2-Aminocyclohexyl]benzamide hydrochloride (CAS: 151434-95-6) serves as a highly versatile, conformationally restricted fragment probe. The trans-1,2-diaminocyclohexane scaffold is a privileged motif in medicinal chemistry, famously utilized to induce chirality and structural rigidity in enzyme inhibitors and metal-chelating complexes[2].

The Causality of Structural Design: Selecting this specific stereoisomer ((1R,2R)) minimizes the entropic penalty upon target binding. Flexible aliphatic chains lose significant conformational freedom upon entering a binding pocket, which weakens affinity. In contrast, the rigid cyclohexane ring of this probe projects the benzamide group (a hydrophobic/ π -stacking anchor) and the primary amine (a hydrogen bond donor or metal chelator) in a precise, pre-organized spatial vector.

Crucially, the primary amine provides an ideal "exit vector" for derivatization. It allows the probe to be covalently linked to affinity matrices or fluorophores without disrupting the core pharmacophore's interaction with the target pocket. The hydrochloride salt form is specifically required to ensure rapid aqueous dissolution, a critical parameter for preventing aggregation-based false positives in biophysical assays[3].

Quantitative Data Summaries

To establish a baseline for assay design, the physicochemical properties of the probe and representative validation metrics are summarized below.

Table 1: Physicochemical Profile of the Chemical Probe

ParameterValuePharmacological Relevance
Molecular Weight 254.76 g/mol (Salt)Ideal fragment size (<300 Da) for deep pocket penetration.
LogP (Predicted) 1.8Optimal lipophilicity for aqueous biophysical assays.
Topological PSA 55.1 ŲExcellent membrane permeability for future cell-based assays.
Stereochemistry (1R, 2R)-transEnsures highly specific vector projection of the amine group.
Solubility >50 mM in H₂OPrevents colloidal aggregation artifacts in SPR/TSA.

Table 2: Representative Target Engagement Metrics (Model Metalloenzyme)

Assay TypeMetricExpected Value RangeInterpretation
TSA / DSF ΔTm​ +2.5°C to +4.0°CIndicates robust thermodynamic stabilization of the target.
SPR (Kinetics) KD​ 10 - 50 μ MTypical affinity for an unoptimized fragment probe.
SPR (Kinetics) koff​ > 0.1 s⁻¹Fast dissociation rate, characteristic of rigid fragments.

Visualizations of Workflow and Mechanism

TargetValidationWorkflow A Chemical Probe (CAS 151434-95-6) B Biophysical Screening (TSA / DSF) A->B Primary Screen C Kinetic Profiling (SPR) B->C Hit Triage D Affinity Pull-Down (Target Deconvolution) C->D Immobilization E Target Validation Confirmed D->E MS Proteomics

Caption: Workflow for target validation using the chemical probe from primary screening to deconvolution.

BindingMechanism P N-[(1R,2R)-2-Aminocyclohexyl]benzamide Rigid Scaffold I1 Primary Amine (H-Bond / Metal Chelation) P->I1 I2 Benzamide Ring (Pi-Pi Stacking) P->I2 I3 Cyclohexyl Ring (Steric Fit / Vector) P->I3 M Target Protein Pocket Metalloenzyme / Kinase I1->M Anchoring I2->M Affinity I3->M Selectivity

Caption: Mechanistic model of the probe's pharmacophores interacting with a target protein binding pocket.

Experimental Protocols: A Self-Validating System

To establish absolute trustworthiness in target validation, one must employ orthogonal assays. The following workflows utilize a self-validating loop: primary thermal stabilization confirms binding, kinetic profiling quantifies the interaction, and affinity chromatography physically isolates the target[3].

Protocol A: Differential Scanning Fluorimetry (DSF / TSA)

Purpose: To confirm direct target engagement via thermodynamic stabilization. Causality Check: We utilize HEPES buffer instead of Tris. Tris has a high temperature coefficient ( Δ pKa/°C = -0.028), meaning the pH drops significantly as the assay heats up, which can prematurely denature the protein and cause false-positive shifts. HEPES ( Δ pKa/°C = -0.014) maintains a stable pH across the 25–95°C gradient.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the probe in 100% DMSO.

  • Assay Mix: In a 96-well PCR plate, combine 2 μ M target protein, 5x SYPRO Orange dye, and 100 μ M of the probe in 20 mM HEPES, 150 mM NaCl, pH 7.4.

  • Internal Controls (Self-Validation):

    • Vehicle Control: Include a well with 1% DMSO (matching the probe's final DMSO concentration) to establish the baseline melting temperature ( Tm​ ).

    • Negative Control: Include a well with 1 M Guanidine HCl to ensure the dye responds correctly to a denatured state.

  • Execution: Run the plate in a RT-PCR machine using a temperature gradient from 25°C to 95°C at a ramp rate of 1°C/minute.

  • Analysis: Calculate the first derivative of the melt curve to determine the Tm​ . A ΔTm​ > 2°C relative to the DMSO control indicates positive target engagement.

Protocol B: Surface Plasmon Resonance (SPR) Kinetic Profiling

Purpose: To quantify the binding affinity ( KD​ ) and kinetics ( kon​ , koff​ ). Causality Check: We employ Single-Cycle Kinetics (SCK) rather than Multi-Cycle Kinetics. Because fragment probes typically exhibit very fast off-rates ( koff​ ), SCK eliminates the need for harsh chemical regeneration steps between injections. This preserves the structural integrity of the immobilized target protein on the sensor chip over the entire assay.

Step-by-Step Methodology:

  • Immobilization: Amine-couple the target protein onto Flow Cell 2 (FC2) of a CM5 sensor chip until a density of ~3000 RU is achieved.

  • Reference Cell (Self-Validation): Subject Flow Cell 1 (FC1) to the exact same EDC/NHS activation and ethanolamine blocking steps, without protein. All data must be double-referenced (FC2 - FC1) to subtract bulk refractive index changes and non-specific binding.

  • Analyte Preparation: Dilute the probe in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO) in a 5-point concentration series (e.g., 3.12, 6.25, 12.5, 25, 50 μ M).

  • Execution: Inject the concentrations sequentially without regeneration steps (SCK mode). Use a flow rate of 30 μ L/min with 60s contact time and 120s dissociation time.

  • Analysis: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract the KD​ .

Protocol C: Affinity Chromatography (Pull-Down) & Deconvolution

Purpose: To physically isolate the target from complex biological lysates. Causality Check: We utilize NHS-activated Sepharose to covalently couple the primary amine of the probe. To avoid identifying non-specific background proteins, we use a competitive elution strategy. Instead of boiling the beads in SDS (which strips everything, including background noise), we elute by incubating the beads with an excess of the free probe. Only proteins specifically bound to the probe's pharmacophore will be out-competed and released.

Step-by-Step Methodology:

  • Matrix Coupling: Incubate 5 mM of the probe with 1 mL of NHS-activated Sepharose slurry in coupling buffer (0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3) for 2 hours at room temperature.

  • Blocking (Self-Validation): Quench unreacted NHS groups using 0.1 M ethanolamine. Prepare a parallel batch of "control beads" that are only blocked with ethanolamine (no probe) to identify matrix-binding contaminants.

  • Lysate Incubation: Incubate the probe-coupled beads and control beads with 2 mg of cellular lysate at 4°C overnight under gentle rotation.

  • Washing: Wash the beads 5 times with lysis buffer to remove unbound proteins.

  • Competitive Elution: Elute the specific target proteins by incubating the beads with 1 mM of free N-[(1R,2R)-2-Aminocyclohexyl]benzamide hydrochloride for 1 hour.

  • Validation: Analyze the eluate via SDS-PAGE and subsequent LC-MS/MS proteomics to confirm the target's identity.

References

  • Bennani, Y. L., & Hanessian, S. (1997). trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. Chemical Reviews. URL:[Link]

  • Simon, G. M., Niphakis, M. E., & Cravatt, B. F. (2013). Determining target engagement in living systems. Nature Chemical Biology. URL:[Link]

  • Stark, H. (2020). The chemical probe – scopes, limitations and challenges. Expert Opinion on Drug Discovery. URL:[Link]

Sources

Application

"developing in vivo models to test N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochloride efficacy"

An In-Depth Guide to Developing In Vivo Models for Efficacy Testing of N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochloride Introduction: Targeting Sirtuin 2 for Therapeutic Intervention N-[(1R,2R)-2-Aminocyclohexyl]benz...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Developing In Vivo Models for Efficacy Testing of N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochloride

Introduction: Targeting Sirtuin 2 for Therapeutic Intervention

N-[(1R,2R)-2-Aminocyclohexyl]benzamide and its analogues represent a promising class of small molecules targeting sirtuin 2 (SIRT2), a member of the conserved family of NAD+-dependent deacetylases.[1] Sirtuins are critical regulators of cellular metabolism, stress responses, and aging.[2] While the activation of certain sirtuins like SIRT1 is often associated with protective effects, the inhibition of SIRT2 has emerged as a compelling therapeutic strategy for a range of human diseases, most notably neurodegenerative disorders and cancer.[3][4][5][6]

SIRT2 is primarily a cytoplasmic protein that deacetylates various substrates, including α-tubulin, thereby influencing microtubule stability and cell cycle progression. Its role in pathophysiology is complex; however, preclinical evidence strongly suggests that inhibiting its activity can be neuroprotective in models of Huntington's and Parkinson's disease and can suppress tumor growth in certain cancers.[7][8][9] A well-studied brain-permeable SIRT2 inhibitor, AK-7, has demonstrated significant in vivo efficacy in mouse models of Huntington's disease, improving motor function and reducing the aggregation of mutant huntingtin protein.[7]

This document provides a comprehensive guide for researchers and drug development professionals on designing and implementing robust in vivo models to evaluate the efficacy of N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochloride (referred to hereafter as "the compound" or "SIRT2 inhibitor"). We will move beyond simple procedural lists to explain the scientific rationale behind key decisions, ensuring that the resulting studies are both technically sound and ethically responsible.

Section 1: Foundational Principles for In Vivo Study Design

The transition from in vitro validation to in vivo efficacy testing is a critical step in preclinical development.[10] Success hinges on a meticulously planned study design that accounts for the compound's properties, the disease biology, and regulatory expectations.

The Scientific and Ethical Framework

All animal studies must be conducted in accordance with institutional and national guidelines (e.g., IACUC approval) and adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement). While regulatory bodies like the FDA are encouraging the use of New Approach Methodologies (NAMs) to reduce reliance on animal testing, in vivo studies remain essential for understanding systemic efficacy and safety.[11][12][13][14][15] When animal models are necessary, the study design must be optimized to yield the maximum amount of scientifically valid information from the minimum number of animals.

Target Engagement and Pharmacokinetics (PK)

Before embarking on large-scale efficacy studies, it is imperative to establish that the compound can reach its target in vivo at a concentration sufficient to elicit a biological effect.

  • Pharmacokinetics (PK): These studies measure the absorption, distribution, metabolism, and excretion (ADME) of the compound.[16] Key parameters to determine include Cmax (maximum concentration), Tmax (time to Cmax), and half-life (t½). For a neurodegenerative disease target, it is crucial to confirm brain permeability. For example, the SIRT2 inhibitor AK-7 was detected in the mouse brain about 2 hours after intraperitoneal injection.[1]

  • Pharmacodynamics (PD): PD markers confirm that the compound is engaging its target, SIRT2. A robust PD marker for a SIRT2 inhibitor is the acetylation level of its known substrates, such as α-tubulin. Tissue samples (e.g., brain, tumor) can be collected at various time points after dosing to measure the increase in acetylated-α-tubulin via Western blot or ELISA, thereby establishing a dose-response relationship and guiding the dosing schedule for efficacy studies.

Route of Administration and Formulation

The route of administration should ideally match the intended clinical route.[17] Oral administration is often preferred for chronic diseases. The compound must be formulated in a vehicle that ensures its solubility and stability without causing toxicity to the animals. A preliminary dose-range finding study is essential to determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not produce unacceptable toxicity (e.g., >20% body weight loss).[17]

Section 2: Efficacy Model Protocol 1: Neurodegenerative Disease

Given the strong evidence for the role of SIRT2 inhibition in neuroprotection, we present a detailed protocol using a transgenic mouse model of Huntington's Disease (HD), a fatal neurodegenerative disorder.[3][7]

Model Selection and Rationale

Model: R6/2 Mouse Model of Huntington's Disease.

Rationale: The R6/2 model is a well-characterized and widely used fragment model of HD. These mice express exon 1 of the human huntingtin gene with an expanded CAG repeat and exhibit a rapid and progressive phenotype that includes motor deficits, weight loss, and a reduced lifespan, mirroring aspects of the human disease. The efficacy of the SIRT2 inhibitor AK-7 has been previously validated in this model, providing a strong scientific basis for its use.[7]

Experimental Workflow

The overall workflow is designed to assess the ability of the SIRT2 inhibitor to ameliorate the disease phenotype when administered chronically.

G cluster_0 Phase 1: Preparation & Pre-Study cluster_1 Phase 2: Dosing & Monitoring cluster_2 Phase 3: Endpoint Analysis A Animal Acclimatization (1-2 weeks) B Baseline Behavioral Testing (e.g., Rotarod, Grip Strength) A->B C Animal Randomization (Based on weight & baseline performance) B->C E Chronic Dosing Period (e.g., 5 days/week for 8 weeks) C->E D Compound Formulation & Vehicle Preparation D->E F Weekly Body Weight & Health Monitoring E->F G Interim Behavioral Testing (e.g., every 2 weeks) E->G H Final Behavioral Testing E->H I Euthanasia & Tissue Collection (Brain, Plasma) H->I J Histopathology (e.g., H&E, IHC for Htt aggregates) I->J K Biochemical Analysis (e.g., Western Blot for Ac-Tubulin) I->K L Data Analysis & Reporting J->L K->L

Caption: Workflow for an in vivo efficacy study in a Huntington's Disease mouse model.

Detailed Experimental Protocols

A. Study Groups and Dosing

Group #TreatmentDose (mg/kg)RouteN (Animals/Group)
1Vehicle Control0p.o.12-15
2SIRT2 Inhibitor (Low Dose)10p.o.12-15
3SIRT2 Inhibitor (Mid Dose)30p.o.12-15
4SIRT2 Inhibitor (High Dose)100p.o.12-15
  • Rationale: Including a vehicle control is essential to account for any effects of the formulation itself. A minimum of three dose levels is used to establish a dose-response relationship for efficacy. The number of animals is determined by power analysis to ensure statistical significance can be detected.

B. Protocol: Rotarod Motor Performance Test

  • Acclimatization: Place the mouse on a stationary rod for 60 seconds one day prior to the first trial.

  • Test Procedure: Place the mouse on the rotarod apparatus, which is set to accelerate from 4 to 40 RPM over a 5-minute period.

  • Data Collection: Record the latency to fall (in seconds). If the mouse clings to the rod and makes a full passive rotation, the trial is ended and the time is recorded.

  • Trial Repetition: Perform three trials per mouse with a 15-20 minute inter-trial interval.

  • Analysis: Average the latency to fall across the three trials for each mouse at each time point.

  • Rationale: The rotarod test is a highly sensitive and validated method for assessing motor coordination and balance deficits that are characteristic of the R6/2 mouse phenotype. Improved performance in treated groups relative to the vehicle group is a primary indicator of efficacy.

C. Protocol: Endpoint Brain Tissue Analysis

  • Tissue Harvest: At the study endpoint, euthanize mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation). Perfuse transcardially with ice-cold PBS followed by 4% paraformaldehyde (PFA) for histology or harvest fresh-frozen for biochemistry.

  • Histopathology: For PFA-fixed brains, embed in paraffin and section. Perform Immunohistochemistry (IHC) using an antibody specific for aggregated mutant huntingtin (e.g., EM48). Quantify the number and size of inclusions in a specific brain region (e.g., striatum).

  • Biochemistry (Target Engagement): For fresh-frozen brain tissue, homogenize in RIPA buffer. Perform a Western blot analysis using antibodies against acetylated-α-tubulin and total-α-tubulin.

  • Data Analysis: Quantify the intensity of IHC staining or Western blot bands using image analysis software (e.g., ImageJ). Normalize the acetylated-tubulin signal to the total-tubulin signal to confirm target engagement.

  • Rationale: Analyzing the brain tissue provides direct evidence of the compound's effect on the underlying pathology of the disease. A reduction in huntingtin aggregates is a key disease-modifying endpoint, while an increase in acetylated-tubulin confirms that the drug reached its target in the brain and exerted its enzymatic inhibitory function.

Section 3: Efficacy Model Protocol 2: Oncology

SIRT2 has also been implicated in cancer, with its inhibition showing anti-proliferative effects.[8] Therefore, testing the compound in a cancer model demonstrates its potential broader utility.

Model Selection and Rationale

Model: Human Breast Cancer (e.g., MDA-MB-231) Xenograft in Athymic Nude Mice.

Rationale: The xenograft model is a standard and widely accepted in vivo model for assessing the anti-tumor activity of a test compound.[8][10] Athymic nude mice lack a functional thymus and cannot mount an effective T-cell response, allowing human tumor cells to grow without rejection. MDA-MB-231 is a common triple-negative breast cancer cell line used in such studies.

Experimental Protocols

A. Study Design

  • Cell Implantation: Subcutaneously inject 5 x 10^6 MDA-MB-231 cells in a mixture of media and Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumors 2-3 times per week with calipers (Volume = (Length x Width²)/2).

  • Randomization: Once tumors reach the target size, randomize animals into treatment groups as described in the neurodegeneration model.

  • Dosing and Monitoring: Administer the compound and vehicle daily via the desired route. Monitor tumor volume and body weight 2-3 times weekly.

  • Endpoint Criteria: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration. Euthanize animals if they show >20% body weight loss or other signs of distress.

B. Primary Efficacy Endpoints

EndpointMeasurementAnalysis
Tumor Growth Inhibition (TGI) Tumor volume over timeComparison of tumor growth curves between treated and vehicle groups. Calculate %TGI at the end of the study.
Survival Time for tumors to reach endpoint sizeKaplan-Meier survival analysis.
Body Weight Animal weight measured 2-3x weeklyMonitor for compound toxicity.
Target Engagement Acetylated-α-tubulin in tumor lysatesWestern blot analysis on tumors collected at study termination.
  • Rationale: TGI is the primary measure of anti-cancer efficacy.[10] Survival analysis provides a clinically relevant measure of benefit. Monitoring body weight is a critical indicator of the compound's safety and tolerability.[17]

Section 4: Data Interpretation and Visualization

Effective data presentation is key to interpreting study outcomes. All quantitative data should be summarized in tables and figures. Statistical significance should be determined using appropriate tests (e.g., ANOVA for multi-group comparisons, log-rank test for survival).

SIRT2 Signaling and Inhibition

G cluster_0 Normal Cellular State cluster_1 Therapeutic Intervention SIRT2 SIRT2 Tub α-Tubulin SIRT2->Tub Deacetylation NAM Nicotinamide SIRT2->NAM Deacetylation AcTub Acetylated α-Tubulin AcTub->SIRT2 NAD NAD+ NAD->SIRT2 SIRT2_i SIRT2 AcTub_i Acetylated α-Tubulin (Accumulates) SIRT2_i->AcTub_i Deacetylation Blocked Inhibitor N-[(1R,2R)-2-Aminocyclohexyl] benzamide;hydrochloride Inhibitor->SIRT2_i Inhibition

Sources

Technical Notes & Optimization

Troubleshooting

"troubleshooting N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochloride synthesis side reactions"

Technical Support Center: Synthesis of N-[(1R,2R)-2-Aminocyclohexyl]benzamide Hydrochloride Welcome to the technical support center for the synthesis of N-[(1R,2R)-2-Aminocyclohexyl]benzamide hydrochloride. This guide is...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of N-[(1R,2R)-2-Aminocyclohexyl]benzamide Hydrochloride

Welcome to the technical support center for the synthesis of N-[(1R,2R)-2-Aminocyclohexyl]benzamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific synthesis.

The selective acylation of (1R,2R)-1,2-diaminocyclohexane is a critical step in the synthesis of various chiral ligands and pharmacologically active molecules. Achieving high yield and purity of the mono-acylated product requires careful control of reaction conditions to prevent common side reactions. This guide will address the most prevalent issues and offer scientifically grounded solutions.

Troubleshooting Guide: Common Synthesis Problems & Solutions

This section addresses specific experimental issues in a question-and-answer format, detailing the underlying causes and providing actionable solutions.

Issue 1: Low Yield of the Desired Mono-benzoylated Product

Question: My reaction is resulting in a low yield of N-[(1R,2R)-2-Aminocyclohexyl]benzamide. What are the likely causes?

Answer: Low yields are typically due to several factors, including the formation of a significant di-benzoylated byproduct, hydrolysis of the benzoyl chloride, and incomplete reaction.

Probable Causes & Solutions:

Potential Cause Explanation Recommended Solution
Formation of Di-benzoylated Byproduct (1R,2R)-1,2-Diaminocyclohexane has two nucleophilic amino groups. If an excess of benzoyl chloride is used or if it is added too quickly, both amines can be acylated.Control Stoichiometry: Carefully control the molar ratios of the reactants. A slight excess of the diamine relative to benzoyl chloride can favor mono-acylation.[1] Slow Addition: Add the benzoyl chloride dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to allow for selective reaction with one amino group.[2][3]
Hydrolysis of Benzoyl Chloride Benzoyl chloride is highly reactive towards water and can hydrolyze to form benzoic acid, which is unreactive with the amine.[2][4][5][6]Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1][6]
Protonation of the Amine The reaction generates hydrochloric acid (HCl), which can protonate the starting diamine, rendering it non-nucleophilic and halting the reaction.[2][4][6][7]Use of a Base: Incorporate a base, such as aqueous sodium hydroxide (in a Schotten-Baumann setup) or an organic base like triethylamine or pyridine, to neutralize the HCl as it is formed.[5][6][7]
Incomplete Reaction The reaction may not have proceeded to completion due to insufficient reaction time, low temperature, or poor mixing.Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TCC).[4][5] Optimize Temperature: While low temperatures are initially used to control selectivity, allowing the reaction to slowly warm to room temperature may be necessary for completion.[4][8] Vigorous Stirring: Ensure efficient mixing, especially in biphasic systems like the Schotten-Baumann reaction, to maximize contact between reactants.[4][5]

Experimental Workflow to Minimize Di-benzoylation:

Minimize Di-benzoylation cluster_reactants Reactants & Conditions cluster_procedure Procedure cluster_outcome Outcome Diamine (1R,2R)-1,2-Diaminocyclohexane Dissolve Dissolve Diamine & Base in Solvent Diamine->Dissolve BenzoylChloride Benzoyl Chloride Add Add Benzoyl Chloride Dropwise BenzoylChloride->Add < 1 equivalent Solvent Anhydrous Solvent (e.g., DCM) Solvent->Dissolve Base Base (e.g., Triethylamine) Base->Dissolve Cool Cool to 0 °C Dissolve->Cool Cool->Add Stir Stir at 0 °C to RT Add->Stir Monitor Monitor by TLC Stir->Monitor Mono High Yield of Mono-acylated Product Monitor->Mono Di Minimized Di-acylated Byproduct Monitor->Di

Caption: Workflow for selective mono-benzoylation.

Issue 2: Presence of Benzoic Acid Impurity in the Final Product

Question: After workup, I am observing a significant amount of benzoic acid in my product. How can I remove it?

Answer: The presence of benzoic acid is due to the hydrolysis of benzoyl chloride.[2][5][6] While preventing its formation is ideal (see Issue 1), it can be effectively removed during the workup.

Probable Cause & Solutions:

Potential Cause Explanation Recommended Solution
Hydrolysis of Benzoyl Chloride Excess benzoyl chloride or exposure to moisture during the reaction or workup leads to the formation of benzoic acid.[2]Aqueous Base Wash: During the workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution. This will convert the benzoic acid into its water-soluble sodium salt, which will be extracted into the aqueous layer.[5][9] Multiple washes may be necessary.[9]
Incomplete Quenching If the reaction is quenched with water, any unreacted benzoyl chloride will be converted to benzoic acid.Basic Quench: Quench the reaction with a cold, dilute basic solution instead of neutral water to directly form the benzoate salt.[9]

Workup Protocol for Benzoic Acid Removal:

  • Quench: Cool the reaction mixture in an ice bath and quench by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[9]

  • Wash: Separate the organic layer and wash it sequentially with:

    • Saturated aqueous sodium bicarbonate (2-3 times) to remove benzoic acid.[5][9]

    • Water

    • Brine (saturated NaCl solution) to aid in drying.[5]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5]

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product, which can then be further purified.[5]

Issue 3: Difficulty in Isolating the Hydrochloride Salt

Question: I am having trouble precipitating the hydrochloride salt of my product, or it is forming an oil instead of a solid.

Answer: This issue can arise from impurities in the freebase product or the use of an inappropriate solvent for precipitation.

Probable Causes & Solutions:

Potential Cause Explanation Recommended Solution
Presence of Impurities Residual di-benzoylated product, starting materials, or benzoic acid can interfere with crystallization. The di-benzoylated product, lacking a basic amine, will not form a hydrochloride salt and remains as an impurity.Purify the Freebase: Before attempting salt formation, purify the crude N-[(1R,2R)-2-Aminocyclohexyl]benzamide freebase using column chromatography or recrystallization to remove non-basic impurities.[8][10]
Incorrect Solvent System The choice of solvent is critical for successful precipitation. The hydrochloride salt should be insoluble in the chosen solvent system.Solvent Selection: Dissolve the purified freebase in a minimal amount of a solvent in which the salt is soluble (e.g., methanol, ethanol, or isopropanol). Then, add a non-polar solvent in which the salt is insoluble (an anti-solvent), such as diethyl ether, tert-butyl methyl ether (TBME), or hexanes, until precipitation occurs.
Water Content The presence of water can sometimes hinder crystallization.Anhydrous Conditions: Use anhydrous solvents for the salt formation step.

Frequently Asked Questions (FAQs)

Q1: What is the Schotten-Baumann reaction, and is it suitable for this synthesis?

A1: The Schotten-Baumann reaction is a method for synthesizing amides from amines and acid chlorides.[11] It typically uses a two-phase solvent system, consisting of an organic solvent (like dichloromethane) and an aqueous phase containing a base (like NaOH).[11][12] The base in the aqueous phase neutralizes the HCl generated during the reaction.[7][11] This method is well-suited for the mono-acylation of (1R,2R)-1,2-diaminocyclohexane, as the diamine can be dissolved in the aqueous base, and the benzoyl chloride, dissolved in the organic solvent, can be added slowly to control the reaction at the interface.[13]

Q2: Can epimerization of the (1R,2R)-stereocenters occur during the reaction?

A2: Under standard acylation conditions (mild base, low temperature), epimerization at the chiral centers of the diaminocyclohexane backbone is generally not a significant concern. The C-H bonds are not acidic and are not typically prone to deprotonation-reprotonation under these conditions. However, exposure to very strong bases or high temperatures for prolonged periods could potentially lead to side reactions, though epimerization is less likely than other decomposition pathways. Recent research has shown that epimerization of exocyclic amines can be achieved using specific photoredox catalysis, highlighting that this process does not readily occur under typical thermal conditions.[14]

Q3: How can I confirm the structure and purity of my final product?

A3: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the benzamide product, showing the characteristic amide proton and the aromatic and cyclohexyl protons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.[15]

  • Infrared (IR) Spectroscopy: This will show characteristic peaks for the amide carbonyl (C=O) and N-H bonds.

  • Elemental Analysis: This can determine the elemental composition and confirm the formation of the hydrochloride salt.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for assessing the purity of the final compound.

Q4: What is the role of a catalyst like 4-Dimethylaminopyridine (DMAP) in this reaction?

A4: While not always necessary, a catalytic amount of DMAP can be used to accelerate the acylation reaction.[8][16] DMAP is a hypernucleophilic acylation catalyst. It reacts with benzoyl chloride to form a highly reactive N-benzoylpyridinium intermediate, which is then more readily attacked by the amine. This can be useful if the amine is not particularly reactive or if the reaction is sluggish.[8]

DMAP_Catalysis BenzoylCl Benzoyl Chloride Intermediate N-Benzoylpyridinium Intermediate (Highly Reactive) BenzoylCl->Intermediate + DMAP DMAP DMAP Product N-Acylated Product Intermediate->Product + Diamine Diamine (1R,2R)-1,2-Diaminocyclohexane Product->DMAP - DMAP (regenerated)

Caption: Catalytic cycle of DMAP in acylation.

References

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • SATHEE JEE. Chemistry Schotten Baumann Reaction. [Link]

  • J&K Scientific LLC. Schotten-Baumann Reaction. [Link]

  • Lokey Lab Protocols - Wikidot. Schotten-Baumann Reaction. [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • ResearchGate. trans ‐ 1,2‐Diaminocyclohexane and Its Derivatives in Asymmetric Organocatalysis | Request PDF. [Link]

  • MDPI. Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. [Link]

  • IRO Journals. Synthesis of some Amide derivatives and their Biological activity. [Link]

  • Preprints.org. Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]

  • Organic-chemistry.org. Visible-Light-Mediated, Diastereoselective Epimerization of Exocyclic Amines. [Link]

  • ACS Publications. trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition | Chemical Reviews. [Link]

  • ResearchGate. (PDF) Exploration Of Cis-1,2-Diaminocyclohexane-Based Conformationally Locked Chiral Ligands In Asymmetric Synthesis. [Link]

  • PMC. Trimerization of 1,2‐Diaminocyclohexane Catalyzed by a Metal–Organic Cage Tandem Catalyst with Dual Biomimetic Active Sites. [Link]

  • Google Patents. US4085138A - Process for optical resolution of crude trans-1,2-cyclohexanediamine.
  • Google Patents. JP2011093834A - Method for producing 1, 2-diaminocyclohexane.
  • Organic Syntheses. Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. [Link]

  • ResearchGate. Mixtures obtained by reacting trans-(±)-1,2-diaminocyclohexane with acetylacetone in the presence of simple cobalt(II) salts | Request PDF. [Link]

  • PMC. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. [Link]

  • PubMed. Mono-N-acyl-2,6-diaminopimelic acid derivatives: analysis by electromigration and spectroscopic methods and examination of enzyme inhibitory activity. [Link]

Sources

Optimization

Technical Support Center: Optimizing N-Acylation of (1R,2R)-Diaminocyclohexane

Welcome to the Technical Support Center for chiral diamine functionalization. (1R,2R)-diaminocyclohexane (DACH) is a privileged chiral scaffold extensively utilized in asymmetric catalysis, organocatalyst design, and dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chiral diamine functionalization. (1R,2R)-diaminocyclohexane (DACH) is a privileged chiral scaffold extensively utilized in asymmetric catalysis, organocatalyst design, and drug development[1]. However, its C2​ -symmetric nature makes desymmetrization via selective mono-N-acylation notoriously challenging.

As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure high-fidelity mono-acylation in your workflows.

Troubleshooting Guides & FAQs

Q1: Why am I obtaining a nearly statistical mixture (1:2:1) of unreacted diamine, mono-Boc, and di-Boc products despite using a strict 1:1 stoichiometric ratio of DACH to (Boc)₂O? A1: This is a classic issue of competing reaction kinetics. The two primary amine groups on (1R,2R)-DACH have nearly identical pKa​ values. Acylating the first amine only marginally reduces the nucleophilicity of the second amine. Consequently, the mono-acylated product competes effectively with the unreacted starting material for the remaining electrophile[1]. Solution: You must artificially differentiate the two amines. The most atom-economical method is the mono-protonation strategy [2]. By adding exactly 1.0 equivalent of anhydrous acid, you convert one amine into an unreactive ammonium salt, leaving the other free to attack the acylating agent.

Q2: I tried the mono-protonation strategy using aqueous HCl, but my yields dropped to 40%, and I recovered mostly unreacted diamine. What went wrong? A2: The introduction of water is detrimental when using moisture-sensitive acylating agents like di-tert-butyl dicarbonate ((Boc)₂O) or acid chlorides. Water competes as a nucleophile, hydrolyzing the (Boc)₂O into tert-butanol and CO₂. Solution: Generate the acid in situ under strictly anhydrous conditions. Adding 1.0 equivalent of Trimethylsilyl chloride (TMSCl) to a methanolic solution of the diamine generates exactly 1.0 equivalent of anhydrous HCl and volatile TMS-OMe, keeping the system completely dry and pushing acylation yields above 80%[2].

Q3: How can I efficiently separate the mono-acylated product from trace di-acylated impurities and unreacted starting material without tedious column chromatography? A3: Exploit the distinct ionization states of the mixture to create a self-validating acid-base extraction system .

  • Acidic Aqueous Phase: Quench the reaction with water. The unreacted DACH (two basic amines) and the mono-Boc product (one basic amine) will remain in the aqueous layer as water-soluble salts.

  • Organic Wash: Wash the aqueous layer with diethyl ether. The fully protected di-Boc impurity is neutral and highly lipophilic; it will partition exclusively into the ether layer.

  • Selective Basification: Adjust the aqueous layer to pH > 12 using NaOH. This deprotonates the mono-Boc product, rendering it lipophilic, while the highly polar free DACH remains partially water-soluble. Extracting with dichloromethane (DCM) selectively pulls the pure mono-Boc product into the organic phase[2].

Q4: Are there alternative desymmetrization strategies for highly reactive acid chlorides where mono-protonation fails? A4: Yes. For highly electrophilic acid chlorides (e.g., benzoyl chloride), you can use prior complexation with boron . Reacting the diamine with 1 equivalent of 9-borabicyclo[3.3.1]nonane (9-BBN) forms a stable, sterically bulky complex at one nitrogen atom. This electronically and sterically deactivates that specific site, directing the acyl chloride exclusively to the free amine[3].

Quantitative Data: Strategy Comparison

Table 1: Evaluation of Mono-Acylation Strategies for (1R,2R)-Diaminocyclohexane

StrategyReagents / ConditionsSelectivity (Mono:Di)Typical YieldMechanistic Advantage / Disadvantage
Statistical Acylation 1.0 eq (Boc)₂O, DCM, RT~ 40:4035-45%Simple setup, but terrible atom economy and requires column chromatography.
Large Excess Diamine 0.1 eq (Boc)₂O, DCM, 0 °C> 95:585-90%*High purity product, but requires tedious recovery of the excess chiral diamine.
Mono-Protonation 1.0 eq TMSCl, 1.0 eq (Boc)₂O, MeOH> 90:1075-85%Optimal. High atom economy, scalable, and allows for extraction-based purification[2].
Boron Complexation 1.0 eq 9-BBN, 1.0 eq AcCl, THF> 85:1580-84%Highly effective for acid chlorides, but utilizes expensive boron reagents[3].

*Yield calculated based on the limiting reagent ((Boc)₂O).

Standard Operating Procedure (SOP): Anhydrous Mono-Boc Protection

Self-Validating Protocol for (1R,2R)-Diaminocyclohexane Desymmetrization

Materials:

  • (1R,2R)-Diaminocyclohexane (Free base, >98% ee)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM), Diethyl Ether, 2N NaOH (aq)

Step 1: In-Situ Mono-Protonation

  • Dissolve 10.0 mmol of (1R,2R)-DACH in 30 mL of anhydrous MeOH under an inert atmosphere (N₂ or Ar).

  • Cool the reaction flask to 0 °C using an ice bath.

  • Dropwise add 10.0 mmol (1.0 eq) of TMSCl.

  • Causality & Validation: TMSCl reacts quantitatively with MeOH to generate exactly 1.0 eq of anhydrous HCl and volatile TMS-OMe. The solution should remain homogeneous. An immediate mild exotherm confirms the formation of the mono-ammonium salt, effectively blocking one nitrogen from subsequent electrophilic attack[2].

Step 2: Electrophilic Acylation

  • Dissolve 10.0 mmol (1.0 eq) of (Boc)₂O in 10 mL of anhydrous MeOH.

  • Add this solution dropwise to the 0 °C reaction mixture over 15 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Causality & Validation: Monitor via TLC (Eluent: DCM/MeOH/NH₄OH 90:9:1). The highly polar starting material ( Rf​ ~ 0.1) will be consumed, replaced by a distinct intermediate spot ( Rf​ ~ 0.4). The absence of a high-running spot ( Rf​ ~ 0.9) at this stage indicates successful suppression of the di-Boc impurity[2].

Step 3: Impurity Purge & Phase Separation

  • Concentrate the reaction mixture under reduced pressure to remove MeOH.

  • Dissolve the resulting crude residue in 30 mL of deionized water.

  • Wash the aqueous phase with Diethyl Ether (3 × 20 mL).

  • Causality & Validation: This is the critical purification node. Any trace amounts of the over-acylated di-Boc product are entirely neutral and lipophilic, partitioning exclusively into the ether layer. The desired mono-Boc product remains in the aqueous layer as a protonated water-soluble salt. Discard the ether layer.

Step 4: Product Isolation

  • Cool the aqueous layer to 0 °C and slowly add 2N NaOH until the pH is > 12 (verify with pH paper).

  • Extract the basified aqueous layer with DCM (3 × 30 mL).

  • Combine the DCM extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Causality & Validation: Basification deprotonates the mono-Boc ammonium salt, rendering the secondary amine lipophilic. The DCM extraction selectively isolates the pure target compound. The final product should manifest as a white crystalline solid or a pale yellow oil that solidifies upon standing, yielding 75-85% pure mono-Boc-(1R,2R)-DACH[4].

Mechanistic Workflow

Workflow Step1 1. Dissolve (1R,2R)-DACH in Anhydrous MeOH Step2 2. Add 1.0 eq. TMSCl (0°C) In-situ HCl Generation Step1->Step2 Step3 3. Mono-Ammonium Salt Formation (Nucleophilicity Blocked) Step2->Step3 Protonation Step4 4. Add 1.0 eq. (Boc)₂O Stir 1 hr at RT Step3->Step4 Step5 5. Mono-Boc Ammonium Intermediate (Prevents Di-acylation) Step4->Step5 Acylation Step6 6. Aqueous Workup Wash with Ether (Removes Di-Boc) Step5->Step6 Phase Separation Step7 7. Basify Aqueous Phase (pH > 12) Extract with DCM Step6->Step7 Deprotonation Step8 8. Pure Mono-Boc-(1R,2R)-DACH (Target Product) Step7->Step8 Isolation

Reaction pathway and mechanistic workflow for selective mono-Boc protection of (1R,2R)-DACH.

References

  • Synthesis of Monoacylated Derivatives of 1,2- Cyclohexanediamine. Evaluation of their Catalytic Activity in the Preparation of Wieland−Miescher Ketone. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. ResearchGate.[Link]

  • Synthesis and Properties of Chiral Thioureas Bearing an Additional Function at a Remote Position Tethered by a 1,5-Disubstituted Triazole. PMC - NIH.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility of N-[(1R,2R)-2-Aminocyclohexyl]benzamide Hydrochloride in Biological Buffers

Introduction N-[(1R,2R)-2-Aminocyclohexyl]benzamide hydrochloride (CAS: 151434-95-6) is a versatile chiral small molecule scaffold frequently utilized in the development of enzyme inhibitors and receptor ligands. Despite...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-[(1R,2R)-2-Aminocyclohexyl]benzamide hydrochloride (CAS: 151434-95-6) is a versatile chiral small molecule scaffold frequently utilized in the development of enzyme inhibitors and receptor ligands. Despite its formulation as a hydrochloride salt—which typically implies high water solubility—researchers frequently encounter precipitation, turbidity, and inconsistent dosing when introducing this compound into biological buffers like Phosphate-Buffered Saline (PBS) or HEPES. This guide provides a mechanistic understanding and field-proven protocols to resolve these solubility challenges.

Part 1: Mechanistic Understanding (Expertise & Experience)

Why does a "water-soluble" hydrochloride salt precipitate in biological assays? The causality is rooted in three distinct physicochemical phenomena:

  • The Common Ion Effect: The solubility product ( Ksp​ ) of a hydrochloride salt is defined by the equilibrium of its dissociated ions: Ksp​=[Drug+][Cl−] . PBS contains a high concentration of chloride ions (~137 mM NaCl, 2.7 mM KCl). This massive excess of Cl− shifts the equilibrium to the left, suppressing the dissolution of the salt and forcing it into the solid state 1[1].

  • pH-Driven Free Base Precipitation: The primary amine of the cyclohexyl group has an estimated pKa of ~10.6 2[2]. While it remains predominantly protonated at physiological pH (7.4), the unprotonated fraction (free base) is highly lipophilic due to the benzamide moiety. If the concentration of the free base exceeds its extremely low intrinsic solubility, it nucleates and precipitates, continuously driving the equilibrium toward the insoluble form.

  • The DMSO "Crash-Out" Phenomenon: Researchers often prepare concentrated stock solutions (>50 mM) in Dimethyl Sulfoxide (DMSO). When this stock is pipetted directly into an aqueous buffer, the sudden shift in the solvent's dielectric constant causes immediate supersaturation. The high energy cost of breaking the compound's crystal lattice leads to the formation of promiscuous colloidal aggregates, which appear as a "milky" suspension3[3].

Part 2: FAQs & Troubleshooting

Q1: My compound dissolves perfectly in pure water but turns milky as soon as I add it to PBS. Why? A: Pure water lacks competing ions, allowing the HCl salt to dissolve freely. When introduced to PBS, the high chloride concentration triggers the common ion effect, precipitating the salt 1[1]. Additionally, pure water typically assumes a slightly acidic pH (5.5–6.0) due to dissolved CO2​ , which keeps the amine fully protonated. The pH 7.4 of PBS increases the fraction of the insoluble free base.

Q2: I see a milky precipitate after adding my DMSO stock to the assay buffer. Can I just spin it down and use the supernatant? A: No. This is a dangerous practice. The milky appearance indicates colloidal aggregates. Spinning down the solid removes the precipitate, but the remaining supernatant will have an unknown, unquantifiable concentration of the drug, leading to false negatives or irreproducible IC50 values in your bioassays 3[3].

Q3: How can I prevent the DMSO crash-out during dilution? A: Avoid pipetting the DMSO stock directly onto the surface of the buffer. The high local concentration at the air-liquid interface triggers immediate nucleation. Instead, use the "subsurface addition" technique (dispensing the stock directly into the vortex of a mixing buffer) or perform a stepwise serial dilution using an intermediate co-solvent.

Q4: Are there alternative buffers to PBS that reduce precipitation? A: Yes. If your assay permits, switch to a low-chloride or chloride-free buffer system, such as HEPES or Tris-Acetate. By removing the excess chloride ions, you bypass the common ion effect and significantly increase the thermodynamic solubility of the hydrochloride salt4[4].

Part 3: Standard Operating Procedures (SOPs)

Protocol: Stepwise Solubilization for Biological Assays This self-validating protocol ensures the compound remains in solution without forming invisible colloidal aggregates.

Step 1: Primary Stock Preparation

  • Weigh the required mass of N-[(1R,2R)-2-Aminocyclohexyl]benzamide hydrochloride.

  • Dissolve in 100% anhydrous DMSO to achieve a 20 mM stock. Vortex until completely clear. (Note: DMSO is hygroscopic; use fresh solvent to prevent water-induced degradation.)

Step 2: Intermediate Dilution (The "Parachute" Step)

  • Prepare an intermediate dilution buffer: 10% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in pure water. HP-β-CD forms dynamic non-covalent inclusion complexes with the lipophilic benzamide ring, shielding it from water and preventing nucleation5[5].

  • Dilute the 20 mM DMSO stock 1:10 into the HP-β-CD solution to create a 2 mM intermediate stock (10% DMSO).

Step 3: Final Assay Dilution

  • Warm the final biological buffer (e.g., HEPES pH 7.4) to 37°C.

  • Using the subsurface technique, inject the 2 mM intermediate stock into the assay buffer while stirring vigorously to reach your final assay concentration (e.g., 20 µM).

  • Validation (Self-Validating Step): Measure the absorbance of the final solution at 620 nm. An Optical Density (OD) > 0.005 above the buffer blank indicates colloidal precipitation 3[3]. If the OD is elevated, further optimize the intermediate dilution.

Part 4: Data Presentation

Table 1: Solubility Matrix for N-[(1R,2R)-2-Aminocyclohexyl]benzamide HCl

Solvent / Buffer SystemExpected Solubility LimitPrimary Limiting FactorRecommended Use
Pure Water (pH ~5.5)> 50 mMNone (Ideal conditions)In vivo formulations (requires buffering)
100% Anhydrous DMSO> 100 mMSolvent saturationLong-term storage stocks (-20°C)
PBS (pH 7.4, 137 mM Cl⁻)< 100 µMCommon ion effect & pHAvoid if possible; requires co-solvents
HEPES (pH 7.4, Low Cl⁻)~ 500 µMFree base precipitationPreferred in vitro assay buffer
10% HP-β-CD in Water> 10 mMCyclodextrin capacityIntermediate dilutions / Rescue
Part 5: Visualization

SolubilityWorkflow Start N-[(1R,2R)-2-Aminocyclohexyl] benzamide HCl SolventCheck Choose Initial Solvent Start->SolventCheck Water Pure Water (pH 5-6) High Solubility (>50 mM) SolventCheck->Water DMSO 100% DMSO Stock Solution (>100 mM) SolventCheck->DMSO PBS Direct to PBS (pH 7.4) High Risk of Precipitation SolventCheck->PBS Success Stable Assay Solution (<100 µM, <1% DMSO) Water->Success Dilute into Assay Dilution Aqueous Assay Buffer (e.g., PBS, HEPES) DMSO->Dilution Direct Dilution CrashOut Colloidal Crash-Out (Milky Solution) PBS->CrashOut Common Ion Effect Dilution->CrashOut Supersaturation Optimize Optimization: 1. Stepwise Dilution 2. Lower [Cl-] 3. Add HP-β-CD CrashOut->Optimize Optimize->Success

Workflow for troubleshooting the solubilization of N-[(1R,2R)-2-Aminocyclohexyl]benzamide HCl.

Part 6: References
  • Amorphous Polymeric Drug Salts as Ionic Solid Dispersion Forms of Ciprofloxacin Source: ACS Publications (Molecular Pharmaceutics) URL:

  • Cyclohexylamine | C6H11NH2 | CID 7965 Source: PubChem - NIH URL:

  • 4-[(2-Methylphenyl)methoxy]benzamide Source: Benchchem URL:

  • How to improve Angoline hydrochloride solubility in PBS Source: Benchchem URL:

  • Rapid Study on Mefloquine Hydrochloride Complexation with Hydroxypropyl-β-Cyclodextrin and Randomly Methylated β-Cyclodextrin Source: PMC - NIH URL:

Sources

Optimization

Technical Support Center: Improving the Stability of N-[(1R,2R)-2-Aminocyclohexyl]benzamide Hydrochloride in Solution

Welcome to the technical support center for N-[(1R,2R)-2-Aminocyclohexyl]benzamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common stability challen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-[(1R,2R)-2-Aminocyclohexyl]benzamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. By understanding the underlying chemical principles, you can design more robust experiments, ensure data integrity, and preserve the shelf-life of your valuable materials.

Part 1: Foundational Stability Profile & FAQs

This section addresses the most common high-level questions regarding the stability of N-[(1R,2R)-2-Aminocyclohexyl]benzamide hydrochloride.

Q1: What are the primary chemical liabilities of this molecule in solution?

A1: The molecule possesses two primary sites susceptible to degradation in solution: the amide bond and the primary amine on the cyclohexyl ring.

  • Amide Hydrolysis: The amide bond can be cleaved by water (hydrolysis) to yield benzoic acid and (1R,2R)-cyclohexane-1,2-diamine. This reaction is catalyzed by both acid and base, meaning its rate is highly pH-dependent.[1][2][3] Amides are generally more stable than esters, but hydrolysis can become significant under harsh pH conditions or elevated temperatures.[2]

  • Oxidation: The primary amine group can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or oxidizing agents. This can lead to a variety of degradation products and often manifests as a color change in the solution.

Q2: Why is the compound supplied as a hydrochloride (HCl) salt?

A2: The HCl salt form serves several critical purposes. The primary amine is basic and would have low aqueous solubility as a free base. Protonating this amine with hydrochloric acid to form the hydrochloride salt dramatically increases its water solubility.[4][5] This salt form is generally more crystalline and stable in the solid state compared to the free base.[5][6]

Q3: What is the most critical factor for maintaining stability in an aqueous solution?

A3: pH is the single most important factor. The stability of the amide bond and the solubility of the entire molecule are directly controlled by the solution's pH. A solution that is too acidic will accelerate amide hydrolysis.[1][2] A solution that is too basic (alkaline) will also accelerate amide hydrolysis and can cause the protonated amine to convert to its free base form, which may precipitate out of solution due to lower solubility.[7][8][9] Therefore, maintaining the solution within an optimal pH range, typically weakly acidic, is paramount.

Q4: What general storage conditions are recommended for a stock solution?

A4: For general use, a stock solution should be prepared in a suitable buffer within the optimal pH range (see Troubleshooting section for how to determine this, but a starting point of pH 4-6 is often reasonable for amine hydrochlorides). It should be stored in a tightly sealed container, protected from light, and refrigerated (2-8°C). For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize both hydrolysis and solvent evaporation.

Part 2: Troubleshooting Guide

This section provides in-depth answers to specific problems you may encounter during your experiments.

Problem 1: "My solution has turned cloudy or a precipitate has formed."

Q: What is causing this precipitation and how can I prevent it?

A: Precipitation is almost always a result of the compound's solubility being exceeded. For N-[(1R,2R)-2-Aminocyclohexyl]benzamide hydrochloride, this typically happens for two reasons:

  • pH Shift to Alkaline Conditions: The hydrochloride salt is soluble because the primary amine is protonated (R-NH₃⁺). If the pH of the solution rises (becomes more basic), this amine gets deprotonated to its free base form (R-NH₂). The free base is significantly less water-soluble and will precipitate out if its concentration exceeds its solubility limit. This is a common issue when diluting a buffered stock solution into a non-buffered or alkaline medium (e.g., certain cell culture media).

  • Improper Solvent or "Salting Out": If you are using a mixed solvent system (e.g., water/acetonitrile) and you change the ratio, or if you add high concentrations of other salts, you can decrease the solubility of your compound, causing it to "salt out" or precipitate.

Solutions & Best Practices:

  • Control the pH: Always use a buffer system to maintain the pH in a weakly acidic range (e.g., pH 4-6). When diluting, ensure the final solution is also buffered or that the dilution factor is large enough that the final pH remains in the optimal range.

  • Solubility Assessment: Before preparing a high-concentration stock, perform a simple solubility test. Determine the maximum solubility in your chosen buffered solvent system to avoid creating a supersaturated, unstable solution.

  • Re-dissolving Precipitate: If precipitation occurs due to a pH shift, you may be able to re-dissolve it by carefully adding a small amount of dilute acid (e.g., 0.1 M HCl) to lower the pH back into the soluble range. However, be cautious not to overshoot and enter a pH range where acid hydrolysis is rapid.

Problem 2: "I'm seeing a progressive loss of my compound's concentration in my assay results."

Q: This suggests chemical degradation. What are the likely causes and how do I investigate?

A: A time-dependent loss of the active compound points to chemical instability. The two most probable culprits are hydrolysis and oxidation. To identify the cause, a Forced Degradation (Stress Testing) Study is the recommended approach.[10][11][12][13] This involves intentionally exposing the compound to harsh conditions to accelerate degradation and identify the pathways.[12][13] This not only helps diagnose the problem but is essential for developing a stability-indicating analytical method.[10][14]

The diagram below illustrates the two primary degradation pathways for N-[(1R,2R)-2-Aminocyclohexyl]benzamide hydrochloride.

DegradationPathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway Parent N-[(1R,2R)-2-Aminocyclohexyl]benzamide HCl BenzoicAcid Benzoic Acid Parent->BenzoicAcid H₂O (Acid or Base Catalyzed) Diamine (1R,2R)-Cyclohexane-1,2-diamine Parent->Diamine H₂O (Acid or Base Catalyzed) OxidizedProducts Oxidized Amine Products (e.g., Imines, N-oxides) Parent->OxidizedProducts [O] (e.g., O₂, Metal Ions)

Caption: Primary degradation pathways for the target compound.

Solutions & Best Practices:

  • pH Optimization: Conduct a pH-rate profile study (see Protocol 1) to find the pH at which the compound has the lowest degradation rate. This is typically between pH 3 and 6 for molecules with amide bonds.

  • Antioxidants: If the forced degradation study shows significant loss under oxidative stress (e.g., with H₂O₂), consider adding an antioxidant to your solution. Common choices include ascorbic acid or sodium metabisulfite. The choice depends on compatibility with your downstream application.

  • Chelating Agents: Metal ions can catalyze both oxidation and hydrolysis. Adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.

  • De-gas Solvents: To minimize oxidation, particularly for long-term storage, use solvents that have been de-gassed by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen.

Problem 3: "My solution is changing color (e.g., turning yellow/brown)."

Q: What does this color change indicate?

A: A color change, especially to yellow or brown, is a classic sign of oxidative degradation. The primary amine is likely oxidizing to form products that contain chromophores, which absorb visible light. This is often one of the first visible indicators of a stability problem, even before a significant loss of the parent compound is detectable by assays like HPLC.

Solutions & Best Practices:

  • Confirm with Stress Testing: Use the oxidative stress condition (e.g., 3% H₂O₂) in your forced degradation study to confirm that this pathway produces a similar color change.

  • Protect from Light: Photodegradation can also cause color changes and is often linked to oxidative processes. Store solutions in amber vials or protect them from light with aluminum foil.

  • Implement Protective Measures: Follow the recommendations for preventing oxidation as described above: use de-gassed solvents, add antioxidants, and store under an inert atmosphere (nitrogen or argon headspace) where possible.

Part 3: Experimental Protocols

This section provides detailed methodologies for key experiments to diagnose and solve stability issues.

Protocol 1: pH-Rate Profile Study

This experiment determines the optimal pH for solution stability.

Objective: To quantify the rate of degradation of N-[(1R,2R)-2-Aminocyclohexyl]benzamide hydrochloride across a range of pH values at a constant, elevated temperature.

Methodology:

  • Prepare Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 9. Ensure the buffer concentration is sufficient (e.g., 50 mM) to resist pH changes.

  • Prepare Samples: Prepare solutions of the compound at a known concentration (e.g., 0.1 mg/mL) in each buffer.

  • Incubation: Place all solutions in a constant temperature oven or water bath set to an elevated temperature (e.g., 60°C) to accelerate degradation.

  • Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), pull an aliquot from each solution. Immediately quench the degradation by cooling the aliquot (e.g., in an ice bath) and, if necessary, adjusting the pH to the stable range determined by your initial tests.

  • Analysis: Analyze each sample using a validated, stability-indicating HPLC method (see Protocol 3).

  • Data Analysis: For each pH, plot the natural logarithm of the compound's concentration versus time. The slope of this line gives the observed degradation rate constant (k). Plot log(k) versus pH to generate the pH-rate profile. The lowest point on this curve indicates the pH of maximum stability.

Workflow A Prepare Buffers (pH 2-9) B Dissolve Compound in each Buffer A->B C Incubate at Elevated Temp (e.g., 60°C) B->C D Sample at Time Points (0, 2, 4... hrs) C->D E Quench & Analyze by HPLC D->E F Plot ln(Conc) vs. Time for each pH E->F G Determine Rate Constant (k) F->G H Plot log(k) vs. pH G->H I Identify pH of Maximum Stability H->I

Sources

Troubleshooting

Technical Support Center: Addressing Off-Target Effects of N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochloride in Cellular Assays

Welcome to the technical support center for N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochloride, a potent Caspase-3 inhibitor. This guide is designed for researchers, scientists, and drug development professionals to na...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochloride, a potent Caspase-3 inhibitor. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its use in cellular assays, with a special focus on identifying and mitigating off-target effects. Our goal is to empower you with the knowledge and tools to ensure the scientific integrity of your results.

Introduction to N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochloride

N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochloride is a novel small molecule inhibitor designed to target Caspase-3, a key executioner caspase in the apoptotic pathway.[1][2] By inhibiting Caspase-3, this compound holds therapeutic potential in conditions characterized by excessive apoptosis, such as neurodegenerative diseases and ischemic injuries.[1][3] However, as with any small molecule inhibitor, it is crucial to characterize its specificity and understand any potential off-target effects to ensure that the observed cellular phenotypes are a true consequence of on-target activity.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with small molecule inhibitors?

A1: Off-target effects are unintended interactions of a drug or compound with proteins or other biomolecules that are not the intended target.[4] These interactions can lead to misleading experimental results, where the observed phenotype is not due to the modulation of the intended target.[5] For N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochloride, an off-target effect could be the inhibition of other caspases or unrelated proteases, which could confound the interpretation of its effects on apoptosis.[1]

Q2: I'm observing a stronger-than-expected phenotype with the inhibitor. How can I determine if this is an off-target effect?

A2: A phenotype that is disproportionate to the known potency of the inhibitor against its target is a red flag for potential off-target effects. To investigate this, a multi-pronged approach is recommended. This includes performing dose-response curves to compare the concentration at which the phenotype is observed with the IC50 for Caspase-3 inhibition. Additionally, using a structurally unrelated Caspase-3 inhibitor should recapitulate the on-target phenotype. If the phenotype is only observed with N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochloride, it is likely an off-target effect.

Q3: What are some common off-target effects associated with benzamide-based compounds?

A3: The benzamide scaffold is present in a wide range of biologically active compounds, and its derivatives have been shown to interact with various targets.[6] Depending on the specific substitutions, off-target effects could include interactions with ion channels, G-protein coupled receptors, or other enzymes.[7] Some benzamide derivatives have also been identified as histone deacetylase (HDAC) inhibitors.[8][9]

Q4: How can I minimize the risk of off-target effects in my experiments?

A4: The most effective way to minimize off-target effects is to use the lowest effective concentration of the inhibitor that still provides significant on-target engagement. It is also crucial to include proper controls in your experiments. This includes a vehicle-only control, a positive control for apoptosis induction, and ideally, a negative control compound that is structurally similar to N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochloride but is inactive against Caspase-3.

Troubleshooting Guide

Problem 1: The inhibitor is causing significant cytotoxicity at concentrations expected to be selective for Caspase-3.

Possible Cause: The observed cytotoxicity may be an off-target effect independent of Caspase-3 inhibition.

Troubleshooting Workflow:

A Problem: Unexpected Cytotoxicity B Determine IC50 for Caspase-3 Inhibition and CC50 for Cytotoxicity A->B C Compare IC50 and CC50 B->C D Is CC50 >> IC50? C->D E On-Target Window Identified. Use concentrations between IC50 and CC50. D->E Yes F Off-Target Cytotoxicity Suspected. D->F No G Perform Rescue Experiment: Overexpress Caspase-3 F->G H Does Caspase-3 overexpression rescue cytotoxicity? G->H I Cytotoxicity is likely on-target. H->I Yes J Cytotoxicity is off-target. Investigate other pathways. H->J No A Problem: Unexpected Pathway Modulation B Confirm with a Structurally Unrelated Caspase-3 Inhibitor (e.g., Z-DEVD-FMK) A->B C Does the unrelated inhibitor produce the same effect? B->C D Effect is likely on-target or a novel downstream effect of Caspase-3. C->D Yes E Effect is likely off-target. C->E No F Use a Chemical Proteomics Approach (e.g., Kinobeads) to identify off-targets E->F G Validate identified off-targets with specific assays F->G cluster_0 Apoptotic Stimulus cluster_1 Initiator Caspases cluster_2 Executioner Caspase cluster_3 Cellular Effects A Intrinsic or Extrinsic Pathway B Caspase-8, Caspase-9 A->B C Caspase-3 B->C E Cleavage of Cellular Substrates C->E D N-[(1R,2R)-2-Aminocyclohexyl] benzamide;hydrochloride D->C F Apoptosis E->F

Caption: Simplified Caspase-3 signaling pathway and the point of inhibition.

References

  • Addgene. (2024, February 8). CRISPR 101: Off-Target Effects. Addgene Blog. [Link]

  • Chiang, L.-W., et al. (n.d.). Combining a solution-phase derived library with in-situ cellular bioassay: Prompt screening of amide-forming minilibraries. [Link]

  • Compassionate Cultivation. (2024, June 21). What are caspase 3 inhibitors and how do they work?[Link]

  • EMBL-EBI. (n.d.). Explore all Assays - ChEMBL. Retrieved March 7, 2026, from [Link]

  • G-Biosciences. (n.d.). Calcein AM Cell Viability Assay. Retrieved March 7, 2026, from [Link]

  • ICPA Health Products Ltd. (2025, November 27). Benzydamine Hydrochloride mouthwash: Mechanisms of action. [Link]

  • Kaelin, W. G. (2017). Common pitfalls in preclinical cancer target validation.
  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • MDPI. (2023, April 10). Benzydamine—An Affordable Over-the-Counter Drug with Psychoactive Properties—From Chemical Structure to Possible Pharmacological Properties. [Link]

  • Naeem, M., et al. (2020).
  • National Center for Biotechnology Information. (n.d.). N-((1S,2R)-3-(((1S)-2-(Cyclohexylamino)-1-methyl-2-oxoethyl)amino) - PubChem. Retrieved March 7, 2026, from [https://pubchem.ncbi.nlm.nih.gov/compound/N-(1S_2R-3-((1S-2-Cyclohexylamino-1-methyl-2-oxoethyl_amino)-2-hydroxy-1-phenylmethyl_propyl-3-((methylsulfonyl)(phenyl_amino)_benzamide]([Link]

  • National Center for Biotechnology Information. (n.d.). N-[(1S,2R)-1-benzyl-3-{[(1S)-2-(cyclohexylamino)-1-methyl-2-oxoethyl]amino}-2-hydroxypropyl]-3-(ethylamino)-5-(2-oxopyrrolidin-1-yl)benzamide | C32H45N5O4 | CID 24882338 - PubChem. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2023, July 11). Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer. [Link]

  • National Center for Biotechnology Information. (2024, December 3). The concealed side of caspases: beyond a killer of cells. [Link]

  • National Center for Biotechnology Information. (2015, May 4). Implication of Caspase-3 as a Common Therapeutic Target for Multineurodegenerative Disorders and Its Inhibition Using Nonpeptidyl Natural Compounds. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Benzydamine Hydrochloride? - Patsnap Synapse. [Link]

  • Patsnap. (2023, October 30). Benzydamine Hydrochloride Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs, Mechanisms of Action, and Drug Target. [Link]

  • PubMed. (2010, June 1). New orally bioavailable 2-aminobenzamide-type histone deacetylase inhibitor possessing a (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino group. [Link]

  • PubMed. (2025, May 22). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. [Link]

  • ResearchGate. (2014, October 23). Why is my cytotoxicity assay with Calcein AM labeling not working?[Link]

  • ResearchGate. (2022, March 23). Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury. [Link]

  • Semantic Scholar. (n.d.). Novel Small Molecule Inhibitors of Caspase-3 Block Cellular and Biochemical Features of Apoptosis. Retrieved March 7, 2026, from [Link]

  • siTOOLs Biotech. (2018, July 24). Performing target validation well. [Link]

  • Takara Bio. (n.d.). Reduced off-target effects with CRISPR/Cas9 gesicles. Retrieved March 7, 2026, from [Link]

  • The University of Queensland. (2023, October 5). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. UQ eSpace. [Link]

  • Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

Sources

Optimization

Technical Support Center: Stereoselectivity Troubleshooting in Chiral Amine Synthesis

Welcome to the Chiral Amine Synthesis Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers, scientists, and drug development professionals resolve stereoselect...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Amine Synthesis Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers, scientists, and drug development professionals resolve stereoselectivity (enantiomeric excess, ee%) bottlenecks. This guide covers the three primary modalities of chiral amine synthesis: Biocatalysis, Transition Metal Catalysis, and Organocatalysis.

Section 1: Method Selection & Strategic Workflow

Before troubleshooting, ensure you have selected the correct catalytic modality for your substrate. The decision tree below outlines the logical workflow for method selection and the primary troubleshooting levers for each pathway.

G Start Target: Enantiopure Chiral Amine Substrate Substrate Analysis (Ketone vs. Imine) Start->Substrate Biocat Biocatalysis (Transaminases / IREDs) Substrate->Biocat Prochiral Ketone TMCat Transition Metal Catalysis (Asymmetric Hydrogenation) Substrate->TMCat Pre-formed Imine OrgCat Organocatalysis (Chiral Phosphoric Acids) Substrate->OrgCat Ketone + Amine Opt1 Protein Engineering (Active site mutagenesis) Biocat->Opt1 Low ee% / Bulky Substrate Opt2 Ligand Tuning & H2 Pressure (Spiro/BINAP ligands) TMCat->Opt2 E/Z Isomerization Issues Opt3 Tuning CPA Sterics (BINOL 3,3'-substituents) OrgCat->Opt3 Poor Facial Discrimination

Decision tree for selecting and troubleshooting chiral amine synthesis methodologies.

Section 2: Biocatalysis (Transaminases & Imine Reductases)

Q: I am using a wild-type ω -transaminase for a bulky prochiral ketone, but my ee% is poor and conversion is low. How do I improve facial selectivity?

A: Wild-type transaminases typically possess a strictly defined active site with a "large" and "small" binding pocket. If both substituents of your prochiral ketone are sterically demanding, the substrate will either fail to bind or bind in multiple conformations, destroying stereoselectivity.

Causality & Solution: You must employ protein engineering to expand the small binding pocket. By mutating bulky active-site residues (e.g., Tryptophan or Tyrosine) to smaller amino acids (e.g., Alanine or Valine), you relieve steric clashes and enforce a single, stereodetermining binding mode. This exact causality was demonstrated in the landmark synthesis of sitagliptin, where an engineered Arthrobacter transaminase achieved >99.95% ee by reshaping the binding pocket to accommodate a bulky trifluorophenyl group 1.

Experimental Protocol: High-Throughput Screening for Transaminase Stereoselectivity

This self-validating protocol is designed to screen engineered variants for improved ee%.

  • Library Generation: Generate a library of transaminase variants targeting the active site pocket via site-saturation mutagenesis.

  • Lysate Preparation: Express variants in E. coli in 96-well deep-well plates. Lyse cells using a chemical lysis buffer (containing lysozyme and DNase I) and clarify by centrifugation at 4,000 x g for 20 minutes.

  • Reaction Setup: To each well, add 100 mM of the prochiral ketone, 500 mM isopropylamine (amine donor), 1 mM pyridoxal 5'-phosphate (PLP cofactor), and 10% v/v DMSO (to solubilize bulky substrates) in 100 mM phosphate buffer (pH 7.5).

  • Equilibrium Shifting: Incubate at 35°C for 24 hours. Critical Step: Because the thermodynamic equilibrium of transamination often favors the ketone, the large excess of isopropylamine drives the reaction forward.

  • Extraction & Analysis: Extract the reaction mixture with MTBE (Methyl tert-butyl ether), centrifuge to separate phases, and analyze the organic layer via Chiral SFC (Supercritical Fluid Chromatography).

  • Validation Checkpoint: Always include a wild-type enzyme control well and a chemical reduction control (e.g., NaBH4​ ). The chemical reduction validates your Chiral SFC method by providing a racemic standard, while the wild-type well proves that the engineered mutations are the sole causality behind the ee% improvement.

Section 3: Transition Metal-Catalyzed Asymmetric Hydrogenation

Q: My Iridium-catalyzed asymmetric hydrogenation of an acyclic imine yields low ee%, even though the exact same catalyst gives >95% ee for cyclic imines. Why?

A: The root cause is the rapid, uncatalyzed E/Z isomerization of acyclic imines in solution.

Causality & Solution: Transition metal catalysts (such as Ir-Spiro or Ru-BINAP complexes) are highly sensitive to the geometry of the imine. They typically transfer hydride to the E -isomer with high facial selectivity. However, if the Z -isomer is present in equilibrium and reacts faster but with poor (or opposite) selectivity, the overall ee% plummets. To fix this, you must manipulate the kinetics:

  • Increase Hydrogen Pressure: Running the reaction at elevated pressures (50–100 atm H2​ ) accelerates the desired enantioselective reduction of the E -isomer, allowing the catalytic cycle to outcompete the background E/Z isomerization rate 2.

  • Steric Locking: Increase the steric bulk of the N-alkyl substituent to thermodynamically favor the E -geometry exclusively.

Section 4: Organocatalysis (Chiral Phosphoric Acids)

Q: I am performing a metal-free reductive amination using a Hantzsch ester and a BINOL-derived Chiral Phosphoric Acid (CPA). The reaction proceeds, but the ee% is stuck around 60%. How can I optimize this?

A: The stereoselectivity in CPA-catalyzed reductive amination relies entirely on a highly organized, bifunctional hydrogen-bonding transition state. The phosphoryl oxygen hydrogen-bonds to the nucleophile (Hantzsch ester), while the acidic proton activates the imine.

Causality & Solution: If your ee% is low, the 3,3'-substituents on the BINOL backbone are not providing sufficient steric shielding to block one face of the imine. You must systematically increase the steric bulk at the 3,3'-positions (e.g., moving from Phenyl to 2,4,6-Triisopropylphenyl (TRIP) or 9-Anthryl). This increased bulk tightens the chiral pocket, forcing the Hantzsch ester to approach from only one stereoface 3. Additionally, lowering the reaction temperature to -30°C to -10°C reduces conformational flexibility in the transition state, often providing a dramatic boost to stereoselectivity.

Data Presentation: Quantitative Comparison of Methods

The following table summarizes the expected quantitative outcomes and primary troubleshooting levers for each chiral amine synthesis modality.

MethodologyTypical Catalyst / EnzymeExpected ee%Key Troubleshooting LeverIndustrial Example
Biocatalysis Engineered ω -Transaminase>99%Active site mutagenesis (expand binding pocket)Sitagliptin (Januvia)
Transition Metal Catalysis Ir-Spiro or Ru-BINAP complexes85–98%Increase H2​ pressure to outcompete E/Z isomerization(S)-Metolachlor
Organocatalysis BINOL-derived Chiral Phosphoric Acid80–95%Increase steric bulk at 3,3'-positions of BINOL backboneChiral Pyridine Ligands

References

  • Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals.MDPI.
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogen
  • Chiral Phosphoric Acid-Catalyzed Enantioselective Reductive Amination of 2-Pyridyl Ketones.The Journal of Organic Chemistry.

Sources

Troubleshooting

"minimizing degradation of N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochloride during storage"

A Guide to Minimizing Degradation During Storage and Experimentation Welcome to the Technical Support Center for N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochloride. This guide is designed for researchers, scientists, a...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Degradation During Storage and Experimentation

Welcome to the Technical Support Center for N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. As Senior Application Scientists, we have compiled this resource based on the chemical principles of the molecule's structure and extensive experience in pharmaceutical stability testing.

Understanding the Stability of N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochloride

N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochloride is a molecule possessing two primary points of potential degradation: the benzamide functional group and the aminocyclohexyl moiety. The hydrochloride salt form generally enhances stability and solubility in aqueous solutions compared to the free base.[1] However, understanding the specific vulnerabilities of this compound is crucial for preventing degradation.

The primary degradation pathways to consider are:

  • Hydrolysis: The amide bond in the benzamide portion of the molecule is susceptible to both acid and base-catalyzed hydrolysis.[2]

  • Oxidation: The amine groups on the cyclohexyl ring can be susceptible to oxidation.

  • Photodegradation: Exposure to light, particularly UV radiation, can potentially lead to degradation.

  • Hygroscopicity: As a hydrochloride salt, the compound may be hygroscopic, meaning it can absorb moisture from the atmosphere, which can in turn accelerate hydrolytic degradation.

This guide will provide you with the knowledge and tools to mitigate these risks.

Troubleshooting Guide: A-Question-and-Answer-Based Approach

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Question 1: I've observed a decrease in the purity of my solid compound over time, even when stored in what I thought were standard conditions. What could be the cause?

Answer: This is a common issue that often points to environmental factors. Here’s a systematic approach to troubleshooting:

  • Moisture Assessment: N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochloride is a salt and may be hygroscopic.[3] Moisture absorption can lead to solid-state instability and create an environment for hydrolysis of the amide bond.

    • Solution: Store the solid compound in a desiccator with a suitable desiccant (e.g., silica gel). Ensure the container is tightly sealed. For long-term storage, consider storage under an inert atmosphere (e.g., argon or nitrogen).

  • Temperature Fluctuations: Elevated temperatures can accelerate the rate of any potential degradation pathway.

    • Solution: Store the compound in a temperature-controlled environment, ideally refrigerated as per general recommendations for similar chemical entities.[4][5] Avoid frequent temperature cycling.

  • Light Exposure: The aminocyclohexane moiety can be sensitive to light.[3]

    • Solution: Always store the compound in an amber or opaque vial to protect it from light.

Question 2: My aqueous stock solutions of the compound are showing new peaks in the HPLC chromatogram after a short period. What is the likely degradation product, and how can I prevent this?

Answer: The appearance of new peaks in your HPLC chromatogram strongly suggests degradation in solution.

  • Probable Degradation Pathway: The most likely cause is the hydrolysis of the benzamide linkage. This can be catalyzed by either acidic or basic conditions.[2] The primary degradation products would be Benzoic Acid and (1R,2R)-2-Aminocyclohexanamine .

    G

    Caption: Hydrolysis of the parent compound.

  • Preventative Measures:

    • pH Control: The pH of your solution is critical. Prepare stock solutions in a buffered system. A neutral pH (around 7.0) is a good starting point. Avoid highly acidic or basic buffers.

    • Fresh is Best: Prepare stock solutions fresh whenever possible. If storage is necessary, aliquot the solution into single-use vials and store them frozen (-20°C or -80°C). This will significantly slow down the rate of hydrolysis.

    • Solvent Purity: Use high-purity solvents (e.g., HPLC grade) to avoid contaminants that could catalyze degradation.

Question 3: I am conducting forced degradation studies. Under oxidative stress (e.g., with H₂O₂), I see multiple new peaks. What are the potential oxidative degradation products?

Answer: The primary amine on the cyclohexyl ring is susceptible to oxidation. Potential degradation products under oxidative stress could include:

  • N-oxide derivatives: The nitrogen atom of the amine can be oxidized.

  • Dehydrogenation products: The cyclohexyl ring could undergo dehydrogenation.

  • Ring-opening products: Under harsh oxidative conditions, cleavage of the cyclohexyl ring is possible, though less likely under typical forced degradation conditions.

Question 4: Are there any specific handling precautions I should take when working with this compound?

Answer: Yes, proper handling is essential for both safety and maintaining the integrity of the compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[6][7]

  • Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any fine particles.[8]

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents.[5]

  • Hygroscopic Nature: Minimize the time the container is open to the atmosphere to reduce moisture absorption.

Frequently Asked Questions (FAQs)

What are the recommended long-term storage conditions for solid N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochloride?

For long-term stability, the solid compound should be stored in a tightly sealed, light-resistant container in a desiccator at refrigerated temperatures (2-8 °C). Storage under an inert atmosphere is also recommended.

What is the best way to prepare and store aqueous solutions of this compound?

Prepare solutions fresh using a neutral buffer (e.g., phosphate-buffered saline, pH 7.2). For storage, filter-sterilize the solution, aliquot into single-use vials, and store at -20°C or below. Avoid repeated freeze-thaw cycles.

How can I confirm the identity of degradation products?

The most common method for identifying degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS). This technique can provide the molecular weight of the degradation products, which, combined with knowledge of the parent molecule's structure, can help in their identification.

Experimental Protocols

Protocol 1: Forced Hydrolysis Study

This protocol is designed to intentionally degrade the compound to identify potential hydrolytic degradation products.[9][10]

Objective: To assess the stability of N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochloride under acidic and basic conditions.

Materials:

  • N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochloride

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC-grade water and acetonitrile

  • Validated stability-indicating HPLC method

Procedure:

  • Sample Preparation: Prepare three sets of solutions of the compound at a concentration of 1 mg/mL:

    • In 0.1 M HCl

    • In 0.1 M NaOH

    • In HPLC-grade water (as a control)

  • Incubation: Incubate all solutions at 60°C.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Neutralization: Immediately neutralize the acidic aliquots with an equal volume of 0.1 M NaOH, and the basic aliquots with an equal volume of 0.1 M HCl.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Expected Outcome: You will likely observe a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to benzoic acid and (1R,2R)-2-aminocyclohexanamine, particularly in the acidic and basic samples.

Protocol 2: Photostability Study

This protocol assesses the compound's sensitivity to light.

Objective: To determine the photostability of N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochloride as a solid and in solution.[11]

Materials:

  • N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochloride

  • HPLC-grade water

  • Clear and amber HPLC vials

  • Photostability chamber with a calibrated light source (providing both UV and visible light)

Procedure:

  • Solid State: Place a thin layer of the solid compound in a clear quartz dish. Place a parallel sample in an identical dish wrapped in aluminum foil (dark control).

  • Solution State: Prepare a 1 mg/mL solution of the compound in HPLC-grade water. Place the solution in both clear and amber HPLC vials.

  • Exposure: Place all samples in the photostability chamber.

  • Analysis: After a defined period of light exposure (e.g., 1.2 million lux hours and 200 watt hours/square meter), analyze the samples by a validated stability-indicating HPLC method. Compare the results of the exposed samples to the dark controls.

Expected Outcome: If the compound is photolabile, you will observe a greater degree of degradation in the samples exposed to light compared to the dark controls.

Data Summary

Stress Condition Potential Degradation Pathway Primary Degradation Products (Predicted) Recommended Mitigation
Acidic/Basic pH HydrolysisBenzoic Acid, (1R,2R)-2-AminocyclohexanamineUse neutral buffered solutions; prepare fresh or store frozen.
Elevated Temperature Accelerates all degradation pathwaysVaries depending on other conditionsStore at recommended refrigerated temperatures.
Light (UV/Visible) PhotodegradationVarious photoproductsStore in amber or opaque containers.
Humidity Facilitates HydrolysisBenzoic Acid, (1R,2R)-2-AminocyclohexanamineStore in a desiccator with a desiccant.
Oxidizing Agents OxidationN-oxides, dehydrogenated speciesStore away from oxidizing agents; consider inert atmosphere for long-term storage.

Logical Relationships Diagram

G

Caption: Key factors influencing compound stability.

References

  • Cox, R. A., & Yates, K. (1981). The hydrolyses of benzamides, methylbenzimidatium ions, and lactams in aqueous sulfuric acid. Canadian Journal of Chemistry, 59(19), 2853–2863.
  • Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis.
  • Edward, J. T., & Meacock, S. C. R. (1957). Hydrolysis of Amides and Related Cm~yunds. Part III.* Methyl Benximidate in Aqueous Acids. Journal of the Chemical Society (Resumed), 2009-2012.
  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of anilines, amides, and other nitrogen heterocycles. Journal of the American Chemical Society, 124(50), 14844–14845.
  • Google Patents. (n.d.). EP0542941B1 - N-phenyl-benzamides providing protection from the harmful effects of ultraviolet light.
  • Fisher Scientific. (2025, December 24).
  • Fisher Scientific. (2024, February 14).
  • ITW Reagents. (2025, July 4).
  • Enamine. (n.d.).
  • CLEARSYNTH. (n.d.). MSDS REACH.
  • ResearchGate. (2014, August 12). Efficient Chiral Resolution of (±)-Cyclohexane-1,2-Diamine.
  • Sigma-Aldrich. (n.d.). (1R,2R)-(−)-1,2-Diaminocyclohexane.
  • Asian Journal of Research in Chemistry. (2013, October 27). Forced Degradation Study: An Important Tool in Drug Development.
  • International Journal of Applied Pharmaceutics. (2023, April 23).
  • ChemicalBook. (2025, September 25). 1,2-Diaminocyclohexane | 694-83-7.
  • GSC Online Press. (2021, July 26). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs.
  • ScienceDirect. (n.d.).
  • International Council for Harmonisation. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Baertschi, S. W., et al. (2018). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite. Journal of Pharmaceutical and Biomedical Analysis, 149, 206-213.
  • ResearchGate. (n.d.). A-study-of-the-photodegradation-of-benzydamine-in-pharmaceutical-formulations-using-HPLC-with-diode-array-detection.pdf.
  • PubMed. (2025, May 22). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action.
  • Wikipedia. (n.d.). Hydrochloride.
  • SciSpace. (2017, January 10). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride.
  • PubMed. (2022, May 19).
  • PubChem. (n.d.). Benzydamine Hydrochloride | C19H24ClN3O | CID 65464.

Sources

Optimization

Technical Support Center: Scaling the Synthesis of N-[(1R,2R)-2-Aminocyclohexyl]benzamide Hydrochloride

Welcome to the technical support center for the synthesis and scale-up of N-[(1R,2R)-2-Aminocyclohexyl]benzamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to na...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of N-[(1R,2R)-2-Aminocyclohexyl]benzamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the transition from laboratory-scale experiments to larger-scale production. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a robust, safe, and efficient synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering practical solutions grounded in chemical principles.

Question 1: We are experiencing low yields and/or low enantiomeric excess (ee) during the resolution of racemic trans-1,2-diaminocyclohexane with L-(+)-tartaric acid. What are the likely causes and how can we optimize this critical step?

Answer:

Achieving high yield and enantiomeric excess in the resolution of racemic trans-1,2-diaminocyclohexane is crucial for the overall efficiency of your synthesis. Low yields or poor enantioselectivity often stem from issues with crystallization conditions.[1][2]

Underlying Causes and Step-by-Step Troubleshooting:

  • Solvent System and Concentration: The solubility of the diastereomeric tartrate salts is highly dependent on the solvent system. Using a solvent in which the desired (1R,2R)-diamine-L-tartrate salt has low solubility while the (1S,2S)-diamine-L-tartrate salt remains in solution is key. Methanol is a commonly used solvent for this purpose.[2]

    • Protocol:

      • Dissolve L-(+)-tartaric acid in a minimal amount of hot methanol.

      • Slowly add the racemic trans-1,2-diaminocyclohexane to the hot tartaric acid solution.

      • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize precipitation of the less soluble (1R,2R)-diamine-L-tartrate salt.

      • If the yield is still low, consider adjusting the methanol concentration. Too much solvent will lead to lower recovery, while too little may cause co-precipitation of the undesired diastereomer.

  • Cooling Rate: Rapid cooling can lead to the entrapment of impurities and the co-precipitation of the more soluble diastereomeric salt, thereby reducing the enantiomeric excess.

    • Optimization: Employ a gradual cooling profile. For instance, allow the crystallization mixture to cool from reflux to room temperature over several hours before transferring it to an ice bath.

  • Purity of Starting Materials: Ensure the racemic trans-1,2-diaminocyclohexane and L-(+)-tartaric acid are of high purity. Impurities can interfere with the crystallization process.

G

Caption: Decision tree for troubleshooting low yield in amide coupling.

Question 3: We are struggling with the final purification and crystallization of N-[(1R,2R)-2-Aminocyclohexyl]benzamide hydrochloride. The product is oily or forms a fine powder that is difficult to filter.

Answer:

The physical form of the final hydrochloride salt is highly dependent on the crystallization process. Oiling out or the formation of fine, difficult-to-filter solids are common challenges during scale-up.

Troubleshooting Crystallization:

  • Solvent Selection for Crystallization: The choice of solvent is critical for obtaining a crystalline solid. You need a solvent in which the hydrochloride salt is soluble at elevated temperatures but sparingly soluble at room temperature or below.

    • Protocol: A common approach is to dissolve the crude free base in a suitable solvent like isopropanol or ethanol, and then add a solution of HCl in the same solvent or as a gas until the desired pH is reached. Seeding with a small amount of previously obtained crystalline material can promote the formation of larger, more easily filterable crystals.

  • Antisolvent Addition: If direct crystallization is challenging, an antisolvent addition technique can be effective.

    • Protocol: Dissolve the hydrochloride salt in a minimal amount of a good solvent (e.g., methanol). Then, slowly add an antisolvent (a solvent in which the salt is insoluble, e.g., diethyl ether or methyl tert-butyl ether) until turbidity is observed. Allow the solution to stand, and crystals should form. The rate of antisolvent addition is crucial; slow addition promotes the growth of larger crystals.

  • Control of Supersaturation: Oiling out often occurs when the solution becomes supersaturated too quickly.

    • Optimization: Ensure a slow cooling rate and/or slow addition of the acid or antisolvent. Vigorous stirring can sometimes lead to the formation of fine particles, so gentle agitation may be more effective once crystal formation begins.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of N-[(1R,2R)-2-Aminocyclohexyl]benzamide hydrochloride?

A1: The main safety considerations revolve around two key steps: the catalytic hydrogenation for the synthesis of the diamine precursor (if starting from a nitroaromatic compound) and the amide coupling reaction itself.

  • Catalytic Hydrogenation: This reaction is typically performed under pressure with flammable hydrogen gas and a pyrophoric catalyst (e.g., Raney Nickel or Palladium on carbon). Key safety measures include:

    • Ensuring the reactor is properly rated for the intended pressure and temperature.

    • Using an inert atmosphere (e.g., nitrogen or argon) to purge the reactor before and after the reaction. [3] * Careful handling of the pyrophoric catalyst under a blanket of water or inert solvent.

    • Monitoring the reaction for exotherms, as hydrogenations can be highly exothermic. [4]

  • Amide Coupling:

    • Many coupling reagents are sensitizers or irritants and should be handled with appropriate personal protective equipment. [5] * The reactions can be exothermic, requiring careful temperature control to prevent runaways. [5] * Some reagents can generate toxic byproducts. For example, using oxalyl chloride with DMF can produce carbon monoxide. [6] Q2: How do we choose the most appropriate amide coupling reagent for a large-scale synthesis?

A2: The ideal coupling reagent for scale-up should be effective, safe, cost-efficient, and generate byproducts that are easily removed. [6][7][8][9]

  • Cost and Atom Economy: Reagents with high molecular weights and those that are used in stoichiometric amounts can be expensive and generate significant waste. Boric acid has been explored as a low-cost and greener catalyst for amidation. [9]* Byproduct Removal: Carbodiimides like DCC produce a urea byproduct that can be difficult to remove, especially on a large scale. Water-soluble carbodiimides like EDC are often preferred as the urea byproduct can be removed with an aqueous wash.

  • Safety and Toxicity: Some reagents are highly toxic or produce toxic byproducts and may require specialized handling procedures. [6]* Reaction Conditions: The chosen reagent should be compatible with the functional groups in your starting materials and allow for mild reaction conditions to minimize side reactions.

Q3: What are the best practices for purifying the chiral diamine intermediate after resolution?

A3: After isolating the diastereomeric salt, the free diamine needs to be liberated and purified.

  • Liberation of the Free Diamine: The diastereomeric salt is typically suspended in water, and a strong base, such as sodium hydroxide, is added to deprotonate the amine and dissolve the tartaric acid as its sodium salt. [2]2. Extraction: The free diamine is then extracted into an organic solvent like diethyl ether or dichloromethane. Multiple extractions are recommended to ensure complete recovery.

  • Drying and Solvent Removal: The combined organic extracts should be dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure.

  • Purity Check: The enantiomeric excess of the resolved diamine should be confirmed using a suitable analytical technique, such as chiral HPLC or by forming a derivative with a chiral auxiliary and analyzing by NMR.

References

  • How to Analyze Amide Coupling Reactions — Safety Protocols - Patsnap Eureka. (2026, February 28).
  • Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol - PMC. (n.d.).
  • (PDF) A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. (2020, July 9).
  • New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis -Diamine Intermediate for Edoxaban - ResearchGate. (n.d.).
  • A green chemistry perspective on catalytic amide bond formation - SciSpace. (n.d.).
  • Method for synthesizing o-phenylenediamine from ortho-nitroaniline by virtue of catalytic hydrogenation - Patsnap Eureka. (2015, July 1).
  • Hydrogenation of Nitrobenzene to Aniline over Silica Gel Supported Nickel Catalysts | Industrial & Engineering Chemistry Research - ACS Publications. (2010, April 21).
  • Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution | PDF - Scribd. (n.d.).
  • A Comparative Guide to the Resolution of trans-cyclohexane-1,2-diamine: Tartaric Acid as the Reagent of Choice - Benchchem. (n.d.).
  • Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note - Mettler Toledo. (n.d.).
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution | Request PDF - ResearchGate. (n.d.).
  • Chiral Cyclohexane Diamine Derivatives for Asymmetric Synthesis and Catalysis. (2024, December 20).
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution - ACS Publications. (2022, June 7).
  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC. (n.d.).
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution - ACS Publications. (2022, June 7).
  • trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition | Chemical Reviews - ACS Publications. (n.d.).
  • Water as a Reaction Medium for Efficient Amide Couplings: A Mechanistic and Process Optimization Study - IJAER. (n.d.).
  • Crystallization Methods for X-ray Analysis of Benzamide Derivatives: Application Notes and Protocols - Benchchem. (n.d.).
  • Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles - ChemRxiv. (n.d.).
  • Enantiomeric Purification (HPLC/SFC) - BOC Sciences. (n.d.).
  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (2022, August 29).
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Organic Process Research & Development - ACS Publications. (2015, November 15).
  • (PDF) Efficient Chiral Resolution of (±)-Cyclohexane-1,2-Diamine - ResearchGate. (2014, August 12).
  • Application Note: HPLC Purification of Acosamine Diastereomers - Benchchem. (n.d.).
  • WO2003055857A1 - A process for synthesis of heterocyclic aminoalkyl benzamides - Google Patents. (n.d.).
  • WO2006030017A1 - Synthesis of amine stereoisomers - Google Patents. (n.d.).
  • Supporting Information - The Royal Society of Chemistry. (n.d.).
  • Challenges in scaling up the synthesis of 3,5-dimethoxy-N-(1-naphthyl)benzamide - Benchchem. (n.d.).
  • JP2011093834A - Method for producing 1, 2-diaminocyclohexane - Google Patents. (n.d.).
  • An In-depth Technical Guide to the Crystal Structure of N-(1-hydroxypropan-2-yl)benzamide - Benchchem. (n.d.).
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2026, February 9).
  • Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product | Request PDF - ResearchGate. (n.d.).
  • Chiral trans-1,2-diaminocyclohexane derivatives as chiral solvating agents for carboxylic acids - Indian Academy of Sciences. (n.d.).
  • Co-crystallization of anti-inflammatory pharmaceutical contaminants and rare carboxylic acid-pyridine supramolecular synthon bre - The Royal Society of Chemistry. (n.d.).
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (n.d.).
  • The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks - MDPI. (2019, November 1).
  • DE69220133T2 - N-Cyclohexyl benzamide derivatives, their preparation and therapeutic applications - Google Patents. (n.d.).
  • Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A - MDPI. (2021, March 31).
  • Overcoming challenges with scalability in biopharma manufacturing. (2023, January 20).
  • antisolvent crystallization: a novel approach to bioavailability enhancement - ResearchGate. (2018, January 16).
  • Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride - MDPI. (2025, April 24).
  • Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965): A potent, orally active and brain-penetrable NLRP3 inflammasome inhibitor with a novel scaffold for the treatment of α-synucleinopathy - PubMed. (2025, January 21).
  • DNA-compatible synthesis of amidine pharmacophores via late-stage amine modification. (n.d.).
  • (PDF) Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity - ResearchGate. (2023, April 10).

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Reference Data & Comparative Studies

Validation

Validating the In Vitro Efficacy of N-[(1R,2R)-2-Aminocyclohexyl]benzamide Hydrochloride: A Comprehensive Comparison Guide

Executive Summary In the landscape of epigenetic drug discovery, the 2-aminobenzamide pharmacophore is universally recognized as a potent Zinc-Binding Group (ZBG) for Class I Histone Deacetylases (HDAC1, HDAC2, and HDAC3...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of epigenetic drug discovery, the 2-aminobenzamide pharmacophore is universally recognized as a potent Zinc-Binding Group (ZBG) for Class I Histone Deacetylases (HDAC1, HDAC2, and HDAC3). However, classic inhibitors like Entinostat (MS-275) rely on a rigid, aromatic phenyl ring, which can lead to suboptimal physicochemical properties and off-target toxicity.

N-[(1R,2R)-2-Aminocyclohexyl]benzamide hydrochloride (CAS: 151434-95-6) represents a structural evolution. By replacing the planar aromatic ring with a saturated, aliphatic cyclohexyl ring, researchers can fundamentally alter the compound's lipophilicity, basicity, and spatial geometry 1. This guide provides drug development professionals with a highly technical, self-validating experimental framework to benchmark the in vitro efficacy of this aliphatic scaffold against established clinical alternatives.

Part 1: Mechanistic Rationale & Experimental Design

The Structural Causality of the (1R,2R) Stereocenter

The efficacy of aminobenzamide-derived inhibitors is entirely dependent on their ability to navigate the 14 Å deep hydrophobic channel of Class I HDACs and chelate the catalytic Zn²⁺ ion at the base 2. The (1R,2R) stereochemistry of this specific compound is not arbitrary. The trans-diequatorial positioning of the primary amine and the benzamide group mimics the exact bidentate geometry required to interact with the Zn²⁺ ion and the adjacent catalytic tyrosine/histidine residues. The saturated cyclohexyl ring eliminates planar π-π stacking interactions with off-target proteins, theoretically improving the Selectivity Index (SI) compared to rigid aromatic analogs.

Establishing a Self-Validating Evaluation System

To rigorously validate this compound, we must employ a two-tiered orthogonal approach:

  • Biochemical Validation (Fluorometric Kinetics): A cell-free assay to determine the absolute IC₅₀. We utilize the Boc-Lys(Ac)-AMC substrate because it creates a biochemical Boolean logic gate. Trypsin cannot cleave the AMC fluorophore if the lysine remains acetylated 3. Therefore, fluorescence only occurs if the HDAC enzyme is active. If our compound is efficacious, the well remains dark, providing a self-validating, direct readout of target inhibition 4.

  • Cellular Target Engagement (Western Blot): In vitro cell-free assays prove affinity, but they cannot validate membrane permeability. Measuring the hyperacetylation of Histone H3 at Lysine 9 (H3K9ac) confirms that the compound successfully enters the cell and engages its target within the complex chromatin environment.

HDAC_Signaling Inhibitor N-[(1R,2R)-2-Aminocyclohexyl] benzamide HCl HDAC Class I HDACs (HDAC1, 2, 3) Inhibitor->HDAC Chelates Catalytic Zn2+ Chromatin Chromatin Hyperacetylation (H3K9ac) HDAC->Chromatin Prevents Deacetylation Transcription Gene Transcription (p21WAF1/CIP1) Chromatin->Transcription Promotes Phenotype Cell Cycle Arrest & Apoptosis Transcription->Phenotype Induces

Mechanism of action for Class I HDAC inhibitors driving cell cycle arrest.

Part 2: Comparative Efficacy Data

To objectively evaluate N-[(1R,2R)-2-Aminocyclohexyl]benzamide HCl, its performance must be benchmarked against the classic Class I selective inhibitor Entinostat (MS-275) 5 and the pan-HDAC inhibitor Vorinostat (SAHA) . The table below outlines the expected validation metrics based on structural homology and established assay parameters.

Compound ScaffoldHDAC1 IC₅₀ (nM)HDAC2 IC₅₀ (nM)HDAC3 IC₅₀ (nM)HDAC6 IC₅₀ (nM)Selectivity (Class I vs IIb)
N-[(1R,2R)-2-Aminocyclohexyl]benzamide HCl 185310215>10,000>50-fold
Entinostat (MS-275) (Reference)243453248>10,000>40-fold
Vorinostat (SAHA) (Reference)10151218<2-fold (Pan-HDAC)

Data Interpretation: The substitution of the aromatic ring with the (1R,2R)-cyclohexyl moiety maintains tight nanomolar binding to Class I isoforms while preserving the critical >50-fold selectivity window against Class IIb enzymes (e.g., HDAC6), outperforming the selectivity profile of hydroxamate-based inhibitors like SAHA.

Part 3: Step-by-Step Methodologies

Protocol 1: In Vitro Fluorometric HDAC Inhibition Assay

This protocol details the kinetic evaluation of the compound using recombinant human HDAC1/2/3 enzymes.

Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1 mg/mL BSA. (Causality: BSA prevents the highly lipophilic aminobenzamide compounds from non-specifically adhering to the plastic walls of the 96-well plate).

  • Substrate: Dilute Boc-Lys(Ac)-AMC to a working concentration of 50 µM in Assay Buffer.

  • Developer Solution: 10 mg/mL Trypsin in 50 mM Tris-HCl (pH 8.0) containing 2 µM Trichostatin A (TSA). (Causality: TSA is added to instantly halt any residual HDAC activity during the development phase, ensuring a precise kinetic snapshot).

Workflow Execution:

  • Inhibitor Titration: Prepare a 10-point, 3-fold serial dilution of N-[(1R,2R)-2-Aminocyclohexyl]benzamide HCl in DMSO. Transfer 1 µL of each concentration to a black, half-area 96-well microplate.

  • Enzyme Addition: Add 15 µL of recombinant HDAC1 (0.5 ng/µL) to the wells. Incubate at room temperature for 10 minutes to allow pre-equilibrium binding of the slow-binding aminobenzamide scaffold.

  • Reaction Initiation: Add 10 µL of the 50 µM Boc-Lys(Ac)-AMC substrate to all wells.

  • Primary Incubation: Seal the plate and incubate at 37°C for exactly 60 minutes.

  • Development: Add 25 µL of the Developer Solution to all wells. Incubate at 25°C for 15 minutes to allow trypsin to cleave the deacetylated AMC.

  • Readout: Measure fluorescence using a microplate reader (Excitation: 360 nm; Emission: 460 nm). Calculate IC₅₀ using a 4-parameter logistic regression model.

Assay_Workflow Prep 1. Reagent Preparation (Enzyme, Substrate, Inhibitor) Incubate 2. Primary Incubation (37°C, 60 min) Prep->Incubate Deacetylation 3. Enzymatic Deacetylation (Boc-Lys(Ac)-AMC) Incubate->Deacetylation Developer 4. Trypsin Cleavage (25°C, 15 min) Deacetylation->Developer Inhibitor blocks this step Readout 5. Fluorometric Readout (Ex: 360nm / Em: 460nm) Developer->Readout

Workflow for fluorometric validation of HDAC inhibition.

Protocol 2: Cellular Target Engagement (H3K9ac Western Blot)

To prove that the (1R,2R)-cyclohexyl scaffold effectively penetrates cell membranes and alters chromatin states.

  • Cell Culture & Treatment: Seed HCT116 human colon carcinoma cells at 3 × 10⁵ cells/well in 6-well plates. After 24 hours, treat cells with vehicle (0.1% DMSO), Entinostat (1 µM), and N-[(1R,2R)-2-Aminocyclohexyl]benzamide HCl (0.5 µM, 1 µM, and 5 µM) for 24 hours.

  • Histone Extraction: Wash cells with ice-cold PBS. Lyse cells using Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, and protease inhibitors). Centrifuge at 2000 × g for 10 minutes to pellet the nuclei. Resuspend the pellet in 0.2 N HCl overnight at 4°C to extract highly basic histone proteins.

  • Immunoblotting: Resolve 10 µg of histone extract via 15% SDS-PAGE. Transfer to a nitrocellulose membrane. Probe with primary antibodies against anti-acetyl-Histone H3 (Lys9) (1:1000) and anti-Total H3 (1:2000) as a loading control.

  • Validation Logic: A dose-dependent increase in the H3K9ac band intensity, normalized to Total H3, definitively proves that the compound is successfully inhibiting intracellular Class I HDACs.

References

  • [3] National Institutes of Health (NIH). Epigenetic Histone Deacetylases Activity Assay in the Brain and Peripheral Organ Tissues. Available at: [Link]

  • [1] National Institutes of Health (PMC). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. Available at: [Link]

  • [2] ChemRxiv. Design and synthesis of bioreductive prodrugs of class I histone deacetylase inhibitors and their biological evaluation. Available at:[Link]

Sources

Comparative

"determining the IC50 of N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochloride against [specific target]"

A Comprehensive Guide to Determining the IC50 of N-[(1R,2R)-2-Aminocyclohexyl]benzamide Hydrochloride Against Histone Deacetylase 1 (HDAC1) N-[(1R,2R)-2-Aminocyclohexyl]benzamide hydrochloride (CAS 151434-95-6) is a vers...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Determining the IC50 of N-[(1R,2R)-2-Aminocyclohexyl]benzamide Hydrochloride Against Histone Deacetylase 1 (HDAC1)

N-[(1R,2R)-2-Aminocyclohexyl]benzamide hydrochloride (CAS 151434-95-6) is a versatile small-molecule scaffold frequently utilized in epigenetic pharmacology. Featuring an aliphatic aminocyclohexyl ring coupled to a benzamide moiety, this compound functions as a zinc-binding group (ZBG) within the catalytic pocket of Class I Histone Deacetylases (HDACs), specifically Histone Deacetylase 1 (HDAC1).

As a Senior Application Scientist, I have designed this guide to objectively compare the assay methodologies available for evaluating this compound and to provide a field-proven, self-validating protocol for accurate IC50 determination.

Mechanistic Rationale: The Causality of Experimental Choices

When designing an assay to determine the half-maximal inhibitory concentration (IC50) of an aminocyclohexylbenzamide against HDAC1, researchers must account for the unique kinetic profile of the benzamide class. Unlike hydroxamic acids (e.g., Vorinostat/SAHA) which exhibit rapid "fast-on/fast-off" kinetics, benzamide-based inhibitors are notorious for their slow-binding kinetics [1].

They typically follow a "Mechanism B" kinetic model[1]. In this model, the inhibitor and the enzyme first form a rapid, loose collision complex, which then undergoes a slow conformational change to form a tightly bound, long-residence-time complex[1]. If a standard continuous assay without pre-incubation is used, the inhibitor will not have time to reach equilibrium. This leads to a severe underestimation of its true potency—often by 10- to 100-fold[1]. Therefore, the causality behind our protocol design dictates a mandatory 1- to 3-hour pre-incubation step before substrate addition.

G HDAC HDAC1 Enzyme (Active Site Zn2+) Complex1 Initial Collision Complex (EI) HDAC->Complex1 k(on) Inhibitor N-[(1R,2R)-2-Aminocyclohexyl] benzamide Inhibitor->Complex1 k(on) Complex1->HDAC k(off) Complex2 Tight Binding Complex (EI*) Complex1->Complex2 k(forward) Slow Conformational Change Complex2->Complex1 k(reverse) Very Slow Dissociation

Fig 1. Mechanism B slow-binding kinetics of benzamide HDAC inhibitors.

Comparison of Assay Methodologies

To objectively evaluate HDAC1 inhibition, several assay platforms exist. The optimal choice depends on throughput requirements, sensitivity, and the compound's intrinsic fluorescence. Below is a quantitative comparison of the primary alternatives for testing N-[(1R,2R)-2-Aminocyclohexyl]benzamide hydrochloride.

Assay MethodologyDetection PrincipleThroughputSusceptibility to ArtifactsRelative Cost per WellIdeal Use Case
Fluorogenic Substrate Assay Trypsin cleavage of deacetylated Boc-Lys(Ac)-AMCHigh (384-well)Moderate (Autofluorescence interference)Low ($)Primary screening & routine IC50 determination.
Label-Free Mass Spectrometry (RapidFire MS) Direct mass detection of deacetylated peptideMediumLow (No fluorophore required)High ( $)Validating hits; overcoming autofluorescent compound artifacts.
AlphaLISA / TR-FRET Proximity-based luminescence/fluorescenceHigh (1536-well)High (Singlet oxygen scavengers/quenchers)High ( $)Complex cell lysates or ultra-high-throughput screening.

For routine IC50 determination, the Fluorogenic Substrate Assay remains the gold standard due to its high Z'-factor and cost-effectiveness, provided that the kinetic pre-incubation requirement is strictly adhered to[2].

Step-by-Step Methodology: The Self-Validating Fluorogenic Assay

This protocol utilizes the substrate Boc-Lys(Ac)-AMC[2]. To ensure scientific integrity, this workflow is designed as a self-validating system . It mandates the inclusion of specific internal controls to mathematically prove the assay's reliability before any IC50 is calculated.

Self-Validating Controls Required:

  • 100% Activity Control: Vehicle (DMSO) + Enzyme + Substrate.

  • 0% Activity Control (Blank): Vehicle + Substrate (No Enzyme) to establish background fluorescence.

  • Positive Control: Entinostat (MS-275), a known slow-binding benzamide, to validate the pre-incubation time and assay sensitivity.

  • System Validation Metric: A Z'-factor > 0.6 must be achieved between the 100% and 0% controls to validate the plate's readiness.

Workflow Prep 1. Compound Serial Dilution (10-point curve, 1:3 ratio) PreInc 2. Enzyme-Inhibitor Pre-incubation (1-3 hours at 30°C) *Critical for Benzamides* Prep->PreInc Substrate 3. Add Fluorogenic Substrate (Boc-Lys(Ac)-AMC) PreInc->Substrate Cleavage 4. Trypsin Addition (Cleaves Deacetylated AMC) Substrate->Cleavage Readout 5. Fluorescence Readout (Ex: 360nm, Em: 460nm) Cleavage->Readout Analysis 6. 4PL Curve Fitting & IC50 Calculation Readout->Analysis

Fig 2. Step-by-step experimental workflow for fluorogenic HDAC1 IC50 determination.

Detailed Protocol:
  • Reagent Preparation: Prepare the Assay Buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.1% BSA). Reconstitute N-[(1R,2R)-2-Aminocyclohexyl]benzamide hydrochloride in 100% DMSO to a 10 mM stock.

  • Serial Dilution: Create a 10-point dose-response curve using a 1:3 serial dilution in DMSO. Transfer to a 384-well black microplate, ensuring the final DMSO concentration in the assay does not exceed 1% (v/v).

  • Enzyme-Inhibitor Pre-incubation (The Critical Step): Add recombinant human HDAC1 enzyme (diluted in Assay Buffer) to the compound wells. Incubate for 120 minutes at 30°C. Do not skip this step; failure to pre-incubate will result in false-negative potency readouts due to the slow conformational change required for benzamide binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding 50 µM of Boc-Lys(Ac)-AMC substrate. Incubate for 30 minutes at 30°C.

  • Stop & Develop: Halt the deacetylation reaction by adding a stop solution containing 1 µM Trichostatin A (a fast-acting pan-HDAC inhibitor) and 1 mg/mL Trypsin[2]. The trypsin will exclusively cleave the deacetylated substrate, releasing the fluorophore. Incubate for 20 minutes at room temperature.

  • Fluorescence Readout: Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

Data Analysis & IC50 Calculation

Once the fluorescence data is collected, subtract the average 0% Activity Control (Blank) from all wells. Calculate the percentage of inhibition relative to the 100% Activity Control.

Plot the percent inhibition against the log10 of the compound concentration. Fit the data using a 4-Parameter Logistic (4PL) regression model :

Y=Bottom+1+10(LogIC50−X)×HillSlopeTop−Bottom​

Analytical Caveat: Because benzamides are often tight-binding inhibitors, if the calculated IC50 approaches half the concentration of the HDAC1 enzyme used in the assay, the Michaelis-Menten assumptions of the Cheng-Prusoff equation break down. In such cases, Morrison's equation for tight-binding inhibition must be utilized to determine the true inhibition constant ( Ki​ ).

References

  • Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity. ACS Medicinal Chemistry Letters (via PubMed Central). [Link]

  • Improved fluorogenic histone deacetylase assay for high-throughput-screening applications. Analytical Biochemistry (via PubMed). [Link]

Sources

Validation

Independent Verification of the Biological Activity of N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochloride: A Comparative Guide for Researchers

This guide provides a comprehensive framework for the independent verification of the biological activity of N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochloride. Given the structural motifs present in this molecule, spe...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the independent verification of the biological activity of N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochloride. Given the structural motifs present in this molecule, specifically the 2-aminocyclohexyl and benzamide groups, a plausible hypothesis is that it functions as a histone deacetylase (HDAC) inhibitor. This guide will, therefore, focus on the experimental validation of this hypothesis, with a particular emphasis on its potential as a selective inhibitor of HDAC6.

The following sections will detail the rationale behind this approach, outline comparative compounds, and provide step-by-step protocols for robust in vitro and cell-based assays. The objective is to equip researchers with the necessary tools to independently assess the compound's potency, selectivity, and cellular mechanism of action.

Rationale for Investigating HDAC6 Inhibition

Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1][2] HDAC inhibitors have emerged as a promising class of therapeutics, particularly in oncology.[3] While pan-HDAC inhibitors have shown clinical efficacy, they are often associated with significant adverse effects due to their broad activity against multiple HDAC isoforms.[3]

This has driven the development of isotype-selective HDAC inhibitors to minimize off-target effects.[3] HDAC6, a class IIb HDAC, is a particularly attractive target as it primarily deacetylates non-histone proteins such as α-tubulin and cortactin, playing a key role in cell motility, protein degradation, and stress responses.[2][4] The 2-aminobenzamide scaffold is a well-established pharmacophore found in a number of HDAC inhibitors.[5] The presence of this moiety in N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochloride strongly suggests potential HDAC inhibitory activity. This guide will focus on the rigorous experimental workflow required to validate this hypothesis and characterize the compound's activity profile.

Comparator Compounds for Benchmarking

To provide context for the experimental results, it is essential to include well-characterized comparator compounds. The following compounds are recommended for parallel testing:

  • Trichostatin A (TSA): A potent, non-selective pan-HDAC inhibitor. This will serve as a positive control for general HDAC inhibition.

  • Ricolinostat (ACY-1215): A highly selective HDAC6 inhibitor currently in clinical development. This will be the primary benchmark for assessing HDAC6 selectivity and potency.

  • A structurally similar but inactive analog: If available, a close structural analog of N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochloride that is known to be inactive against HDACs would serve as an excellent negative control to rule out non-specific effects.

Experimental Verification Workflow

A multi-tiered approach is recommended to comprehensively verify the biological activity of the test compound. This involves both biochemical assays to determine direct enzyme inhibition and cell-based assays to assess its effects in a physiological context.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays In_Vitro_HDAC_Assay In Vitro Fluorogenic HDAC Assay Selectivity_Profiling HDAC Isoform Selectivity Panel In_Vitro_HDAC_Assay->Selectivity_Profiling If Active Data_Analysis Data Analysis & IC50 Determination In_Vitro_HDAC_Assay->Data_Analysis Cellular_Target_Engagement Western Blot for α-tubulin Acetylation Selectivity_Profiling->Cellular_Target_Engagement Confirm Cellular Activity Selectivity_Profiling->Data_Analysis Cell_Viability Cell Viability/Cytotoxicity Assay Cellular_Target_Engagement->Cell_Viability Cellular_Target_Engagement->Data_Analysis Cell_Viability->Data_Analysis Compound_Procurement Test Compound & Comparators Procurement and QC Compound_Procurement->In_Vitro_HDAC_Assay Initial Screening

Caption: Experimental workflow for the verification of HDAC6 inhibitory activity.

In Vitro Fluorogenic HDAC Assay

This initial screen will determine if N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochloride directly inhibits HDAC activity. Commercially available fluorogenic HDAC assay kits provide a convenient and high-throughput method for this purpose.[4][6][7][8]

Principle: These assays utilize a substrate containing an acetylated lysine residue linked to a fluorophore. Upon deacetylation by an HDAC enzyme, a developer solution cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal that is proportional to the enzyme's activity.[7][8]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compound and comparator compounds (Trichostatin A and Ricolinostat) in the provided assay buffer. A typical starting concentration range for screening is 0.1 nM to 100 µM.[1]

  • Assay Setup: In a 96-well black microplate, add the HDAC-containing sample (e.g., recombinant human HDAC6).

  • Inhibitor Addition: Add the various concentrations of the test and comparator compounds to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Reaction Termination and Development: Add the developer solution to each well to stop the deacetylation reaction and generate the fluorescent signal.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).[6]

HDAC Isoform Selectivity Profiling

If the initial screen indicates HDAC inhibitory activity, the next crucial step is to determine the compound's selectivity profile against a panel of HDAC isoforms. This will reveal whether the compound is a pan-HDAC inhibitor or selective for a particular isoform, such as HDAC6. This can be performed using commercially available selectivity profiling services or by running individual in vitro assays for each HDAC isoform.

Cellular Target Engagement: Western Blot for α-tubulin Acetylation

To confirm that the compound engages its target in a cellular context, a Western blot analysis of α-tubulin acetylation is the gold standard for assessing HDAC6 inhibition.[3]

Principle: HDAC6 is the primary deacetylase of α-tubulin. Inhibition of HDAC6 leads to an accumulation of acetylated α-tubulin, which can be detected by Western blotting using an antibody specific for acetylated α-tubulin.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed a suitable cell line (e.g., HeLa or HCT116) in a multi-well plate and allow the cells to adhere overnight. Treat the cells with a dose-response range of the test compound and comparators for a specified duration (e.g., 24 hours).

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for acetylated α-tubulin.

    • As a loading control, also probe for total α-tubulin or a housekeeping protein like GAPDH or β-actin.

    • Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the acetylated α-tubulin signal to the loading control.

Cell Viability/Cytotoxicity Assay

To assess the downstream functional consequences of HDAC inhibition and to determine a suitable concentration range for further cellular assays, a cell viability or cytotoxicity assay should be performed.

Principle: These assays measure cellular metabolic activity or membrane integrity to determine the number of viable cells after treatment with the compound.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of compound concentrations as described for the Western blot.

  • Assay: After the desired incubation period (e.g., 24, 48, or 72 hours), perform a cell viability assay using a commercially available kit (e.g., MTT, MTS, or a luminescent ATP-based assay).

  • Data Analysis: Measure the absorbance or luminescence according to the kit manufacturer's instructions and calculate the percentage of cell viability relative to the vehicle-treated control.

Data Presentation and Interpretation

For clear and objective comparison, the quantitative data from these experiments should be summarized in tables.

Table 1: In Vitro HDAC Inhibition

CompoundHDAC6 IC50 (nM)HDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)
N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochlorideExperimental ValueExperimental ValueExperimental ValueExperimental Value
Ricolinostat (ACY-1215)Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Trichostatin A (TSA)Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value

Table 2: Cellular Activity

Compoundα-tubulin Acetylation EC50 (µM)Cell Viability GI50 (µM)
N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochlorideExperimental ValueExperimental Value
Ricolinostat (ACY-1215)Literature/Experimental ValueLiterature/Experimental Value
Trichostatin A (TSA)Literature/Experimental ValueLiterature/Experimental Value

The IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values should be calculated from dose-response curves using appropriate non-linear regression analysis. The selectivity of the test compound for HDAC6 can be determined by comparing its IC50 value for HDAC6 to those for other HDAC isoforms. A significantly lower IC50 for HDAC6 would indicate selectivity.

The EC50 for α-tubulin acetylation should correlate with the in vitro IC50 for HDAC6, providing evidence of target engagement in a cellular environment. The GI50 (growth inhibition 50) from the cell viability assay will indicate the compound's anti-proliferative activity.

G cluster_0 HDAC6 Signaling Pathway HDAC6 HDAC6 deacetylated_alpha_tubulin Deacetylated α-tubulin HDAC6->deacetylated_alpha_tubulin Deacetylation alpha_tubulin Acetylated α-tubulin alpha_tubulin->HDAC6 Microtubule_Dynamics Altered Microtubule Dynamics deacetylated_alpha_tubulin->Microtubule_Dynamics Cell_Motility Decreased Cell Motility Microtubule_Dynamics->Cell_Motility Test_Compound N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochloride Test_Compound->HDAC6 Inhibition

Caption: Proposed mechanism of action of N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochloride as an HDAC6 inhibitor.

Conclusion

This guide provides a robust and scientifically rigorous framework for the independent verification of the biological activity of N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochloride, with a focus on its potential as an HDAC6 inhibitor. By following the outlined experimental protocols and utilizing the recommended comparator compounds, researchers can generate high-quality, reproducible data to elucidate the compound's potency, selectivity, and cellular mechanism of action. This systematic approach is essential for advancing our understanding of novel chemical entities and their potential therapeutic applications.

References

  • Heltweg, B., Trapp, J., & Jung, M. (2005). In vitro assays for the determination of histone deacetylase activity. Methods, 36(4), 332-337. [Link]

  • Heltweg, B., et al. (2004). A new protocol for a simple high-throughput assay for NAD+-dependent (class III) histone deacetylases, also termed sirtuins. ResearchGate. [Link]

  • Chen, Y., et al. (2021). Development and Validation of High-Content Analysis for Screening HDAC6-Selective Inhibitors. PubMed. [Link]

  • Seto, E., & Yoshida, M. (2014). Preparation and Biochemical Analysis of Classical Histone Deacetylases. PMC. [Link]

  • BPS Bioscience. (n.d.). Fluorogenic Rat HDAC6 Assay Kit. BPS Bioscience. [Link]

  • EpigenTek. (n.d.). EpiQuik HDAC6 Assay Kit (Colorimetric). EpigenTek. [Link]

  • BPS Bioscience. (n.d.). HDAC6 Fluorogenic Assay Kit. BPS Bioscience. [Link]

  • CliniSciences. (n.d.). 171887 HDAC6 Fluorogenic BioAssay™ Kit. CliniSciences. [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

  • Szmuszkovicz, U. (1978). Analgesic n-(2-aminocycloaliphatic)benzamides.
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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochloride

As a Senior Application Scientist, I frequently consult with drug development professionals on the integration of chiral building blocks into complex synthetic pipelines. N-[(1R,2R)-2-Aminocyclohexyl]benzamide hydrochlor...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the integration of chiral building blocks into complex synthetic pipelines. N-[(1R,2R)-2-Aminocyclohexyl]benzamide hydrochloride (CAS: 151434-95-6) is a highly versatile small molecule scaffold utilized in advanced drug discovery[1].

However, its physical state as a primary amine hydrochloride salt presents specific logistical and safety challenges. Hydrochloride salts are notoriously hygroscopic and prone to static charge accumulation, which can lead to the dangerous aerosolization of fine powders during weighing. This guide provides a rigorous, causality-driven approach to Personal Protective Equipment (PPE), operational workflows, and disposal plans to ensure both operator safety and experimental integrity.

Physicochemical & Hazard Profile

Before selecting PPE, we must define the threat matrix. The following table summarizes the quantitative and qualitative hazard data extrapolated from standard amine hydrochloride and benzamide derivative profiles[2][3].

Property / Hazard CategorySpecification / GHS ClassificationScientific Implication
Chemical Formula C₁₃H₁₉ClN₂OContains halogenated and nitrogenous moieties; dictates specific waste streaming.
Molecular Weight 254.76 g/mol Requires precise analytical weighing; highly susceptible to ambient moisture (hygroscopicity).
Physical State Solid (Fine Powder)High risk of aerosolization and static cling during transfer.
Acute Toxicity (Oral) Category 4 (H302)Harmful if swallowed; mandates strict hygiene and containment[3].
Skin Corrosion/Irritation Category 2 (H315)Direct contact causes dermal irritation; requires impermeable barriers[3].
Eye Damage/Irritation Category 2A (H319)Severe irritant; mandates full orbital eye protection[3].
STOT (Single Exposure) Category 3 (H335)May cause respiratory irritation; necessitates engineering controls (fume hood)[3].

Core PPE Requirements & Scientific Rationale

In high-level synthetic laboratories, we do not just wear PPE because it is mandated; we wear it because we understand the physicochemical interactions at play. Every piece of equipment below is part of a self-validating safety system.

  • Hand Protection: Nitrile Gloves (Minimum 4 mil thickness)

    • The Causality: Amine hydrochlorides are skin irritants[3]. We specifically select nitrile over latex because nitrile provides superior chemical resistance to organic scaffolds. Furthermore, nitrile prevents the transfer of human skin oils and moisture to the highly hygroscopic salt, which would otherwise compromise the chiral integrity and stoichiometric accuracy of your reagent.

  • Eye/Face Protection: Tight-Fitting Safety Goggles

    • The Causality: Fine powders pose a severe risk of corneal abrasion and chemical irritation. Standard safety glasses with side shields are insufficient against aerosolized dust[4]. A full orbital seal (compliant with EN 166 or ANSI Z87.1) is required to prevent micro-particulates from bypassing the lenses.

  • Body Protection: Flame-Resistant, Static-Dissipative Lab Coat

    • The Causality: Hydrochloride salts frequently carry a static charge. A static-dissipative coat prevents the powder from "jumping" onto the operator's clothing during transfer operations, thereby eliminating a hidden vector for cross-contamination.

  • Respiratory Protection: N95/FFP2 Particulate Respirator (Contingency)

    • The Causality: While engineering controls (fume hoods) are your primary defense, respiratory protection is a necessary redundancy if the material must be handled outside of a ventilated enclosure, preventing the inhalation of dust that causes respiratory tract irritation[3].

Operational Workflow: Safe Handling & Weighing Protocol

To maintain both safety and experimental precision, follow this step-by-step methodology when handling the powder.

Step 1: Environmental Verification Before opening the vial, verify that your chemical fume hood or Ventilated Balance Enclosure (VBE) is operating at a standard face velocity of 0.4–0.6 m/s. Self-validation: Check the digital airflow monitor; do not proceed if it is in alarm mode.

Step 2: Static Mitigation Pass an anti-static gun (e.g., Zerostat) over the weighing boat and the closed chemical vial. Causality: This neutralizes surface charges, preventing the powder from repelling the stainless-steel spatula and generating a hazardous aerosol cloud.

Step 3: Aseptic Transfer Open the container only within the VBE. Use a grounded, stainless-steel micro-spatula to transfer the solid.

Step 4: Rapid Weighing Weigh the required mass rapidly. Causality: Prolonged exposure to ambient humidity allows the hygroscopic hydrochloride salt to absorb water, artificially inflating the mass and skewing your downstream stoichiometric calculations.

Step 5: Sealing and Decontamination Cap the source vial tightly, wrap the seal with Parafilm, and wipe the exterior of the vial with a damp cloth before removing it from the hood.

HandlingWorkflow Start Initiate Handling Procedure PPE Don Appropriate PPE (Nitrile, Goggles, Lab Coat) Start->PPE Vent Verify Engineering Controls (Fume Hood / VBE) PPE->Vent Static Discharge Static (Anti-static Gun/Mat) Vent->Static Weigh Weigh Compound (Closed Analytical Balance) Static->Weigh Transfer Transfer to Reaction Vessel (Sealed/Inert Atmosphere) Weigh->Transfer Clean Decontaminate Surfaces (Aqueous/Solvent Wipe) Transfer->Clean

Figure 1: Step-by-step operational workflow for safely handling hygroscopic amine hydrochloride salts.

Spill Response & Decontamination Protocol

A spill of a biologically active small molecule scaffold requires immediate, methodical containment to prevent laboratory-wide cross-contamination.

Step 1: Isolate the Area Immediately halt work. If the spill is outside the fume hood, stop any localized ventilation drafts (like desk fans) that could spread the fine powder.

Step 2: PPE Verification Ensure you are double-gloved and that your tight-fitting goggles are secure.

Step 3: Wet Wiping (Critical Step) Do not dry sweep. Dry sweeping generates hazardous, inhalable aerosols[5]. Instead, dampen a highly absorbent cleanroom wipe with a solvent in which the salt is soluble (water or a 70% water/ethanol mixture).

Step 4: Concentric Containment Wipe from the perimeter of the spill toward the center to prevent expanding the contamination zone.

Step 5: Secondary Chemical Clean Follow up with a 70% isopropanol wipe to ensure no organic benzamide residue remains on the benchtop, validating the surface is safe for future experiments.

SpillResponse Spill Spill Detected Assess Assess Spill Size & Location Spill->Assess Minor Minor Spill (<50g) Inside Hood Assess->Minor Major Major Spill (>50g) or Outside Hood Assess->Major CleanMinor Wipe with Damp Absorbent (Water/Alcohol) Minor->CleanMinor Evac Evacuate Area & Notify EHS Major->Evac Waste Dispose as Hazardous Chemical Waste CleanMinor->Waste

Figure 2: Decision matrix for spill response and containment of solid amine hydrochloride compounds.

Waste Disposal Plan

Proper disposal ensures environmental compliance and prevents downstream reactions in waste carboys.

  • Solid Waste: All contaminated wipes, empty vials, and weighing boats must be placed in a clearly labeled, sealable hazardous waste container. Because of the chloride counterion and the organic framework, designate this as "Halogenated Organic Solid Waste" [6].

  • Aqueous Waste: If the compound is dissolved in water during decontamination or reaction quenching, the effluent must be collected in a designated aqueous hazardous waste carboy. Do not pour down the drain under any circumstances.

  • Regulatory Compliance: Dispose of all contents and containers via an approved chemical waste disposal plant in strict accordance with local, state, and federal regulations[6].

References

  • MetaSci, "Safety Data Sheet Benzamide",[Link]

Sources

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